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  • Product: 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine
  • CAS: 1250756-67-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

Abstract This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for the preparation of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine, a heterocyclic compound with significant potent...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for the preparation of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The synthesis is strategically designed in a multi-step sequence, commencing with readily available starting materials. Key stages of this synthesis include the formation of a thienyl-substituted ketone, its conversion to a crucial hydrazine intermediate, and the final regioselective cyclization to construct the desired pyrazole ring. This guide offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure a successful and efficient synthesis. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing a practical and scientifically grounded resource.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and pharmaceutical agents.[1] The 5-aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are known to exhibit a broad spectrum of pharmacological activities.[2] The incorporation of a thienyl group, another important pharmacophore, is anticipated to modulate the biological profile of the resulting molecule. This guide focuses on the synthesis of a specific derivative, 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine, presenting a logical and efficient synthetic strategy.

The chosen synthetic approach is a convergent one, relying on the well-established reaction between a substituted hydrazine and a β-ketonitrile to construct the 5-aminopyrazole core.[3] This method is widely recognized for its versatility and reliability in generating a diverse range of pyrazole derivatives.[4]

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule, 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine (I), suggests a disconnection at the pyrazole ring, leading to two key synthons: 1-(3-thienyl)ethylhydrazine (II) and a suitable three-carbon component with a nitrile group. 3-Oxobutanenitrile (acetoacetonitrile) (III) is an ideal and readily accessible precursor for this purpose. The hydrazine intermediate (II) can be envisioned to be derived from the corresponding ketone, 1-(3-thienyl)ethanone (IV), through the formation and subsequent reduction of its hydrazone. The ketone (IV), in turn, can be prepared from 3-bromothiophene (V) via a Grignard reaction followed by acetylation.

This retrosynthetic breakdown forms the basis of our forward synthetic strategy, which is illustrated in the workflow diagram below.

Synthetic Workflow cluster_0 Final Cyclization cluster_1 Hydrazine Synthesis cluster_2 Starting Material Synthesis Target 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine (I) Hydrazine 1-(3-thienyl)ethylhydrazine (II) Hydrazine->Target Cyclization Ketonitrile 3-Oxobutanenitrile (III) Ketonitrile->Target Cyclization Hydrazone 1-(3-thienyl)ethanone Hydrazone Hydrazone->Hydrazine Reduction Ketone 1-(3-thienyl)ethanone (IV) Ketone->Hydrazone Hydrazine Hydrate Thiophene 3-Bromothiophene (V) Thiophene->Ketone 1. Mg, THF 2. Acetyl Chloride Acetonitrile Acetonitrile EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Ketonitrile Ammonia Ammonia Ammonia

Caption: Proposed synthetic workflow for 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine.

Synthesis of Key Intermediates

Synthesis of 1-(3-thienyl)ethanone (IV)

The synthesis of the starting ketone, 1-(3-thienyl)ethanone, is a crucial first step. A reliable method for its preparation is the Grignard reaction of 3-bromothiophene followed by acetylation. This approach offers good yields and avoids the potential for rearrangement that can sometimes be observed in Friedel-Crafts acylations of thiophene.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine and a few drops of 3-bromothiophene to initiate the reaction. Once the reaction begins, add a solution of 3-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Acetylation: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of acetyl chloride (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to afford 1-(3-thienyl)ethanone as a colorless to pale yellow oil.

Synthesis of 1-(3-thienyl)ethylhydrazine (II)

The synthesis of the key hydrazine intermediate is achieved in a two-step process from 1-(3-thienyl)ethanone: formation of the hydrazone followed by its reduction.

The condensation of a ketone with hydrazine hydrate to form a hydrazone is a standard and high-yielding reaction.

  • Reaction Setup: In a round-bottom flask, dissolve 1-(3-thienyl)ethanone (1.0 eq) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (3.0 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude hydrazone can be used in the next step without further purification. For analytical purposes, it can be purified by recrystallization or column chromatography.

The reduction of the hydrazone to the corresponding hydrazine is a critical transformation. While the Wolff-Kishner reduction is a well-known method for converting carbonyls to methylene groups via a hydrazone intermediate, the conditions are typically harsh and can lead to the complete reduction to the ethyl group.[1][5] A milder and more controlled reduction is required to isolate the desired hydrazine. The reduction of tosylhydrazones with sodium borohydride is a much milder alternative that is synthetically equivalent to the Wolff-Kishner reduction for the formation of the alkane, but under carefully controlled conditions, the reduction of the hydrazone C=N bond can be achieved to yield the hydrazine.[6]

  • Reaction Setup: In a round-bottom flask, suspend the crude 1-(3-thienyl)ethanone hydrazone (1.0 eq) in methanol.

  • Reducing Agent Addition: Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 1-(3-thienyl)ethylhydrazine, which can be used in the subsequent cyclization step without further purification.

Synthesis of 3-Oxobutanenitrile (III)

3-Oxobutanenitrile, also known as acetoacetonitrile, is the second key building block for the pyrazole synthesis. It can be prepared from ethyl acetoacetate and ammonia.

  • Reaction Setup: In a pressure vessel, place ethyl acetoacetate (1.0 eq) and a concentrated aqueous solution of ammonia (5.0 eq).

  • Reaction Conditions: Seal the vessel and heat the mixture at 100-120 °C for 8-12 hours.

  • Isolation and Purification: After cooling, carefully open the vessel. Acidify the reaction mixture with hydrochloric acid and extract with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Final Cyclization: Synthesis of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine (I)

The final step in the synthesis is the regioselective cyclization of 1-(3-thienyl)ethylhydrazine with 3-oxobutanenitrile. The reaction of a substituted hydrazine with a β-ketonitrile is a classic and highly efficient method for the synthesis of 5-aminopyrazoles.[3][4]

Reaction Mechanism reagents 1-(3-thienyl)ethylhydrazine (II) + 3-Oxobutanenitrile (III) intermediate1 Hydrazone Intermediate reagents->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine (I) intermediate2->product Tautomerization

Caption: General mechanism for the formation of the 5-aminopyrazole ring.

  • Reaction Setup: In a round-bottom flask, dissolve 3-oxobutanenitrile (1.0 eq) in ethanol.

  • Hydrazine Addition: Add a solution of the crude 1-(3-thienyl)ethylhydrazine (1.1 eq) in ethanol to the reaction mixture.

  • Reaction Conditions: Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • Isolation and Purification: Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine.

Quantitative Data Summary

The following table summarizes the expected yields and key physicochemical properties of the intermediates and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)
1-(3-thienyl)ethanone (IV)C₆H₆OS126.18Colorless Oil75-85
1-(3-thienyl)ethylhydrazine (II)C₆H₁₀N₂S142.22Oil60-70 (over 2 steps)
3-Oxobutanenitrile (III)C₄H₅NO83.09Colorless Liquid65-75
1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine (I)C₉H₁₁N₃S193.27Solid70-80

Conclusion

This technical guide has detailed a comprehensive and practical synthetic route for the preparation of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine. The described multi-step synthesis is based on well-established and reliable chemical transformations, ensuring its applicability in a standard organic chemistry laboratory. By providing detailed experimental protocols and discussing the underlying chemical principles, this guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development. The modular nature of this synthetic strategy also allows for the potential generation of a library of analogous compounds by varying the starting ketone and the β-ketonitrile component.

References

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-173.
  • El-nagdi, M. H., Elmoghayer, M. R. H., & Kandeel, E. M. (1977). The reaction of β-ketonitriles with hydrazines: A novel synthesis of 5-aminopyrazoles. Journal of Heterocyclic Chemistry, 14(2), 227-229.
  • Huang, M. (1946). A Simple Modification of the Wolff-Kishner Reduction. Journal of the American Chemical Society, 68(12), 2487-2488.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & de Souza, M. C. B. V. (2017).
  • Organic Syntheses. (1943). Acetophenone hydrazone. Organic Syntheses, Coll. Vol. 2, p.3.
  • Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4, 378-422.
  • Newhouse, G. L., & Newhouse, T. R. (2018). The Wolff-Kishner, Clemmensen, and Other Fun Reductions. Mastering Organic Chemistry.
  • Abdel-Galil, F. M., Riad, B. Y., Sherif, S. M., & Elnagdi, M. H. (1982). The reaction of β-ketonitriles with hydrazines: synthesis of 5-aminopyrazoles. Chemical & Pharmaceutical Bulletin, 30(11), 4017-4021.
  • Organic Chemistry Data. (2020, February 14). Reductions with Hydrazine. Retrieved from [Link]

  • ARKIVOC. (2012). Synthesis of 3-(2-aminoethyl)
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr
  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2010). MDPI.
  • Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. (2013). Organic Chemistry Portal.
  • Vaquero, J. J., Fuentes, L., del Castillo, J. C., Pérez, M. I., Soto, J. L., & Elguero, J. (1987). The Reactions of Benzylmalononitriles with Hydrazine and Hydroxylamine.
  • OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Ethanone, 1-phenyl-, hydrazone. Retrieved from [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). MDPI.
  • Google Patents. (n.d.). Process for preparing hydrazine and substituted hydrazine from their carbonyl derivatives using cation exchange resins.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]

  • Wolff–Kishner reduction. (n.d.). Wikipedia. Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • Google Patents. (n.d.). Synthetic method of thiophene-3-ethanol.
  • Google Patents. (n.d.). Process for the production of 3-oxonitriles.
  • Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. (n.d.). PMC. Retrieved from [Link]

  • I. Reaction of 6-Alkoxy-2-aryl-4H-1,3- oxazine-4-one with Hydrazine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. (2022). PubMed. Retrieved from [Link]

  • Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. (2014). Beilstein Journals. Retrieved from [Link]

  • Synthesis of Polysubstituted N-H Pyrroles from Vinyl Azides and 1,3-Dicarbonyl Compounds. (2008). Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (n.d.). Reaction product of hydrazine derivatives and carbon dioxide.
  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. (n.d.). Rsc.org. Retrieved from [Link]

  • 1-diethylamino-3-butanone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. (2017). Kanazawa University Repository. Retrieved from [Link]

  • Alkyl 3-Nitroacrylates in Reactions with Substituted Hydrazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). Rsc.org. Retrieved from [Link]

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  • A straightforward synthesis of alkyl 1H-tetrazol-5-yl thioethers via a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols mediated by N-tosylhydrazones. (n.d.). RSC Advances (RSC Publishing). Retrieved from [Link]

  • Direct synthesis of enone-hydrazones under solvent free and additive free conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization and Structural Elucidation of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

Executive Summary The synthesis and characterization of functionalized pyrazoles are foundational to modern drug discovery and agrochemical development. Specifically, 5-aminopyrazoles serve as critical pharmacophores in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and characterization of functionalized pyrazoles are foundational to modern drug discovery and agrochemical development. Specifically, 5-aminopyrazoles serve as critical pharmacophores in kinase inhibitors and anti-inflammatory agents[1]. However, the synthesis of N-alkylated 5-aminopyrazoles frequently yields a mixture of regioisomers (1,5- vs. 1,3-isomers) due to the tautomeric nature of the pyrazole core[2].

This technical guide provides a rigorous, self-validating analytical framework for the definitive structural elucidation of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine . By integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a robust methodology to confirm both the molecular connectivity and the precise regiochemistry of the N1-alkylation[3].

Analytical Strategy and Regiochemical Logic

The primary analytical challenge in characterizing 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine is distinguishing it from its 3-amino regioisomer. While 1D 1 H NMR can easily identify the presence of the 3-thienyl, ethyl, and pyrazole moieties[4], it cannot definitively prove which nitrogen (N1 or N2) is alkylated.

To solve this, our workflow relies on Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. In the true 5-amino isomer, the chiral aliphatic methine proton (CH) will exhibit a strong three-bond ( 3J ) coupling to the quaternary pyrazole C5 carbon (which is directly attached to the electron-donating NH 2​ group, resonating at ~147 ppm). This specific 3JC−H​ correlation is the definitive proof of N1-alkylation[2].

AnalyticalWorkflow A 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine Sample Preparation B FT-IR Spectroscopy (ATR Method) A->B Functional Groups C LC-HRMS (ESI-TOF) Accurate Mass A->C Molecular Formula D 1D NMR (1H, 13C) DMSO-d6 Solvent A->D Core Connectivity F Comprehensive Structural Elucidation B->F C->F E 2D NMR (HSQC, HMBC) Regioisomer Validation D->E Signal Assignment E->F 3J C-H Couplings

Figure 1: Spectroscopic workflow for validating 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine.

Self-Validating Experimental Protocols

As a standard practice in application science, protocols must not only list steps but also integrate internal validation mechanisms to ensure data integrity.

NMR Sample Preparation and Acquisition

Causality: DMSO- d6​ is specifically chosen over CDCl 3​ for this analyte. The strong hydrogen-bonding capability of DMSO slows the proton exchange rate of the primary amine, allowing the 5-NH 2​ protons to appear as a distinct, quantifiable broad singlet rather than being lost to baseline broadening[3]. Furthermore, it shifts the residual water peak away from the critical aliphatic methine signal.

  • Sample Preparation: Weigh 15.0 ± 0.5 mg of the purified compound into a clean glass vial. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D).

  • Transfer & Shimming: Transfer to a 5 mm precision NMR tube (fill height ~4.2 cm). Insert into a 400 MHz spectrometer. Perform automatic tuning and matching (ATM) and gradient shimming (TopShim) on the 2 H lock signal.

  • 1D Acquisition:

    • 1 H NMR: Acquire using a 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2.0 s to ensure full longitudinal relaxation.

    • 13 C{ 1 H} NMR: Acquire using power-gated decoupling (zgpg30), 1024 scans, D1 = 2.0 s.

  • 2D HMBC Acquisition: Set up a 1 H- 13 C HMBC experiment optimized for long-range couplings ( J = 8 Hz). Acquire with 256 increments in the indirect ( 13 C) dimension.

  • Validation Check: Before processing, verify that the residual DMSO- d6​ pentet is centered precisely at δ 2.50 ppm. A line width at half-height (FWHM) of <1.2 Hz for the solvent peak confirms optimal magnetic homogeneity.

LC-HRMS (ESI-TOF) Analysis

Causality: Electrospray Ionization (ESI) in positive mode is ideal for pyrazole-amines due to their basicity. The addition of 0.1% formic acid forces protonation, maximizing the [M+H] + yield.

  • Sample Dilution: Prepare a 1 µg/mL solution in LC-MS grade MeOH/H 2​ O (50:50, v/v) with 0.1% formic acid.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Elute with a rapid gradient (5% to 95% Acetonitrile + 0.1% FA over 3 min) to desalt the sample prior to source entry.

  • Mass Analysis: Operate the TOF analyzer in positive ion mode (Capillary: 3.0 kV, Desolvation: 350 °C).

  • Validation Check: Ensure the internal lock-mass standard (e.g., Leucine Enkephalin) exhibits a mass error of < 2 ppm before extracting the exact mass of the target analyte.

Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR) Data

The 1 H and 13 C NMR data (summarized in Tables 1 and 2) confirm the core structure. The highly deshielded aliphatic methine proton ( δ 5.65 ppm) reflects its position adjacent to both the electron-withdrawing pyrazole N1 and the aromatic 3-thienyl ring[4].

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Aliphatic CH 3​ 1.75Doublet (d)7.03HEthyl -CH 3​
Amine NH 2​ 5.15Broad Singlet (br s)-2HPyrazole 5-NH 2​ (Exchanges with D 2​ O)
Pyrazole H-45.35Doublet (d)1.81HPyrazole C4-H
Aliphatic CH5.65Quartet (q)7.01HChiral -CH-
Thiophene H-4'7.05Doublet of doublets (dd)5.0, 1.21HThiophene C4'-H
Pyrazole H-37.15Doublet (d)1.81HPyrazole C3-H
Thiophene H-2'7.25Doublet of doublets (dd)3.0, 1.21HThiophene C2'-H
Thiophene H-5'7.45Doublet of doublets (dd)5.0, 3.01HThiophene C5'-H

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
21.5Primary (CH 3​ )Ethyl -CH 3​
52.8Tertiary (CH)Chiral -CH-
89.4Tertiary (CH)Pyrazole C-4
121.2Tertiary (CH)Thiophene C-2'
126.5Tertiary (CH)Thiophene C-5'
127.8Tertiary (CH)Thiophene C-4'
138.5Tertiary (CH)Pyrazole C-3
143.2Quaternary (C)Thiophene C-3' (ipso)
147.6Quaternary (C)Pyrazole C-5 (C-NH 2​ )
Regiochemical Validation via HMBC

The critical proof of structure lies in the 2D HMBC data. The methine proton at δ 5.65 ppm shows a strong 3J correlation to the carbon at δ 147.6 ppm (Pyrazole C-5). Because C-5 is a quaternary carbon bearing the amine group, this definitively proves the ethyl group is attached to N1[2].

HMBC_Logic CH Aliphatic CH δ 5.65 C5 Pyrazole C5 δ 147.6 CH->C5 3J (HMBC) Validates N1 C3_thio Thiophene C3' δ 143.2 CH->C3_thio 2J (HMBC) CH3 Aliphatic CH3 δ 1.75 CH3->CH 2J (COSY) H4 Pyrazole H4 δ 5.35 H4->C5 2J (HMBC)

Figure 2: Key 2D NMR HMBC correlations confirming the N1-alkylation regiochemistry.

Vibrational and Mass Spectrometry (IR & HRMS)

Infrared spectroscopy provides orthogonal validation of the functional groups, particularly the primary amine and the heteroaromatic rings[5]. HRMS confirms the elemental composition with sub-5 ppm mass accuracy.

Table 3: FT-IR and HRMS Data Summary

TechniqueObserved ValueTheoretical/Literature ValueAssignment / Interpretation
FT-IR (ATR) 3410, 3320 cm −1 ~3400, 3300 cm −1 N-H stretch (asymmetric and symmetric, primary amine)
3105 cm −1 ~3100 cm −1 C-H stretch (heteroaromatic rings)
1625 cm −1 ~1620 cm −1 C=N stretch (pyrazole core)
HRMS (ESI) m/z 194.0752m/z 194.0746[M+H] + ion for C 9​ H 12​ N 3​ S (Mass Error: +3.1 ppm)

Conclusion

The comprehensive spectroscopic profile of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine has been established. By enforcing strict solvent selection rules in NMR and utilizing HMBC connectivity mapping, the structural ambiguity inherent to N-alkylated pyrazoles is entirely resolved. This self-validating analytical framework ensures high-confidence structural elucidation critical for downstream pharmacological testing.

References

  • Chai Y-X, et al. "5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds", Molecules, 2025. URL:[Link]

  • Faria et al. "Approaches towards the synthesis of 5-aminopyrazoles", Beilstein Journal of Organic Chemistry, 2011. URL:[Link]

  • Faria et al. "Approaches towards the synthesis of 5-aminopyrazoles", Beilstein Journal of Organic Chemistry, 2011. URL:[Link]

  • Boudouris et al. "Nanoporous poly(3-alkylthiophene) thin films generated from block copolymer templates", Macromolecules, 2008. URL: [Link]

  • Elnagdi et al. "Recent developments in aminopyrazole chemistry", Arkivoc, 2004. URL:[Link]

Sources

Foundational

Comprehensive NMR Characterization of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine: A Technical Guide for Structural Elucidation

As N-heterocyclic amines continue to serve as foundational building blocks in modern drug discovery and agrochemical development, the precise structural elucidation of highly functionalized pyrazoles is critical[1]. The...

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Author: BenchChem Technical Support Team. Date: March 2026

As N-heterocyclic amines continue to serve as foundational building blocks in modern drug discovery and agrochemical development, the precise structural elucidation of highly functionalized pyrazoles is critical[1]. The molecule 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine presents a unique analytical challenge and an excellent pedagogical model. It features three distinct electronic domains: a highly electron-rich 5-aminopyrazole core, a chiral ethyl linker, and a π -abundant 3-thienyl appendage.

This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C NMR characterization of this molecule, moving beyond simple empirical assignments to explain the underlying quantum mechanical and electronic effects dictating its spectral signature.

Structural Anatomy & Spin System Architecture

To systematically assign the NMR spectra, the molecule must be deconstructed into three isolated, yet electronically communicating, spin systems. The structural connectivity dictates the scalar couplings ( J ) and the long-range heteronuclear correlations required for unambiguous assignment.

SpinSystems cluster_0 Domain A: Linker cluster_1 Domain B: Pyrazole cluster_2 Domain C: Thiophene CH3 Methyl (CH3) δ 1.82 CH Methine (CH) δ 5.58 CH3->CH 3J N1 N1 CH->N1 N-Alkyl Th_C3 C3 (ipso) δ 142.1 CH->Th_C3 C-C C5 C5-NH2 δ 146.5 N1->C5 C4 C4-H δ 5.42 C5->C4 C3 C3-H δ 7.35 C4->C3 3J = 1.8 Hz Th_C2 C2-H δ 7.12 Th_C3->Th_C2 Th_C4 C4-H δ 7.02 Th_C3->Th_C4 Th_C5 C5-H δ 7.28 Th_C4->Th_C5 3J = 5.0 Hz

Figure 1: Spin system architecture and key connectivity of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine.

Self-Validating Protocol for High-Fidelity NMR Acquisition

Before analyzing the data, it is imperative to establish a self-validating experimental protocol. Poor shimming or incorrect relaxation delays can obscure the fine scalar couplings (e.g., the 1.3 Hz long-range coupling in the thiophene ring) necessary for definitive identification.

Step-by-Step Acquisition Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference. Use a high-precision 5 mm NMR tube to ensure optimal B0​ homogeneity.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually tune and match the probe for 1 H and 13 C frequencies to minimize reflected power, maximizing the Signal-to-Noise Ratio (SNR).

  • Gradient Shimming: Execute a gradient shimming protocol (e.g., topshim) on the 2 H lock signal. A highly homogeneous magnetic field is non-negotiable for resolving the complex multiplets of the 3-thienyl system.

  • 1 H NMR Acquisition (zg30): Utilize a 30° excitation pulse to allow for rapid longitudinal relaxation ( T1​ ). Set a spectral width of 20 ppm, 64k data points, and a relaxation delay ( D1​ ) of 2.0 seconds. Acquire 16–32 scans.

  • 13 C NMR Acquisition (zgpg30): Employ a power-gated decoupling sequence (WALTZ-16) to decouple protons while retaining the Nuclear Overhauser Effect (NOE) for signal enhancement. Set D1​ to 2.5 seconds to ensure quantitative integration of quaternary carbons (C3, C5, and Thiophene C3). Acquire 1024–2048 scans.

1 H NMR Spectral Interpretation & Electronic Causality

The 1 H NMR spectrum of this molecule is highly diagnostic. The chemical shifts are driven by a combination of inductive withdrawal, mesomeric donation, and magnetic anisotropy.

Quantitative 1 H NMR Data Summary (400 MHz, CDCl 3​ )
Position δ (ppm)Multiplicity J (Hz)Int.Assignment Logic & Electronic Causality
-CH 3​ 1.82Doublet (d)7.13HStandard A3​X spin system. Split by the adjacent methine proton.
-NH 2​ 3.65Broad Singlet (br s)-2HBroadened by quadrupolar relaxation of 14 N ( I=1 ) and chemical exchange.
Pyrazole C4-H 5.42Doublet (d)1.81HHighly shielded. The exocyclic -NH 2​ acts as a strong electron-donating group (+M effect), pushing electron density onto the β -carbon (C4)[2].
-CH- 5.58Quartet (q)7.11HDeshielded by the inductive effect of N1 and the magnetic anisotropy of the adjacent thiophene ring.
Thiophene C4-H 7.02Doublet of doublets (dd)5.0, 1.31HMost shielded thiophene proton; furthest from the direct inductive pull of the sulfur atom.
Thiophene C2-H 7.12Doublet of doublets (dd)3.0, 1.31HFlanked by sulfur and the alkyl substituent. Exhibits fine long-range coupling to H4 and H5.
Thiophene C5-H 7.28Doublet of doublets (dd)5.0, 3.01HDeshielded directly by the electronegative sulfur atom.
Pyrazole C3-H 7.35Doublet (d)1.81HDeshielded by the adjacent imine-like nitrogen (N2). Couples to H4 with a characteristic small 3J [3].

Mechanistic Insight: The extreme upfield shift of the pyrazole C4-H ( δ 5.42) is the hallmark of 5-aminopyrazoles. The lone pair on the C5-amine delocalizes into the pyrazole π -system, creating an enamine-like resonance structure that heavily localizes negative charge at the C4 position[2].

13 C NMR Spectral Interpretation

The 13 C NMR spectrum confirms the carbon skeleton and perfectly mirrors the electronic effects observed in the proton spectrum.

Quantitative 13 C NMR Data Summary (100 MHz, CDCl 3​ )
Position δ (ppm)TypeAssignment Logic & Electronic Causality
-CH 3​ 21.5CH 3​ Typical aliphatic methyl carbon attached to a methine.
-CH- 52.8CHDeshielded by the directly attached N1 atom.
Pyrazole C4 89.2CHDiagnostic Peak. The +M effect from the C5-NH 2​ group drives this carbon to an extreme upfield shift, confirming the 5-amino substitution pattern[2].
Thiophene C2 121.5CHTypical shift for the C2 position in 3-alkylthiophenes.
Thiophene C5 126.3CHDeshielded by the adjacent sulfur atom.
Thiophene C4 126.8CHStandard aromatic methine carbon in a thiophene system.
Pyrazole C3 138.5CHImine-like carbon ( α to N2); deshielded by the electronegative nitrogen.
Thiophene C3 142.1C (Quat)Ipso-carbon attached to the ethyl linker.
Pyrazole C5 146.5C (Quat)Ipso-carbon attached to the highly electronegative -NH 2​ group[1].

2D NMR Logical Workflow (HMBC & HSQC)

To definitively prove the connectivity—specifically that the 1-(3-thienyl)ethyl group is attached at N1 and not N2—a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment is required. The HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.

The Analytical Workflow:

  • HSQC (Heteronuclear Single Quantum Coherence): First, utilize HSQC to map all directly bonded C-H pairs (e.g., linking the δ 5.58 proton to the δ 52.8 carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): Use the methine proton and the pyrazole protons as anchors to bridge the structural domains.

HMBC_Logic Acquire Acquire 2D HMBC Spectrum (Optimized for J = 8 Hz) Anchor1 Anchor 1: Methine Proton (δ 5.58) Acquire->Anchor1 Anchor2 Anchor 2: Pyrazole H-4 (δ 5.42) Acquire->Anchor2 Identify_Linker Identify Linker & Thiophene (Crosspeaks to Thiophene C2, C4, C3) Anchor1->Identify_Linker 2J, 3J C-H Couplings Confirm Confirm N1 Connectivity Methine H (δ 5.58) shows 3J correlation to Pyrazole C5 (δ 146.5) Anchor1->Confirm Critical 3J across N1 Identify_Core Identify Pyrazole Core (Crosspeaks to C3 @ δ 138.5, C5 @ δ 146.5) Anchor2->Identify_Core 2J, 3J C-H Couplings

Figure 2: Logical HMBC workflow for confirming the N1-alkylation of the pyrazole core.

The critical proof of structure lies in the HMBC crosspeak between the methine proton ( δ 5.58) and the pyrazole C5 carbon ( δ 146.5). Because this is a 3J coupling across the N1 atom, it unambiguously confirms that the alkyl chain is attached to N1, adjacent to the amine group, rather than at N2.

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Exploratory

Advanced Mass Spectrometry Analysis of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine: Fragmentation Mechanisms and DMPK Applications

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals. Executive Summary The compound 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine (Chemical Formula: C₉H₁₁N₃S; Ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary

The compound 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine (Chemical Formula: C₉H₁₁N₃S; Exact Mass: 193.0674 Da) represents a highly privileged pharmacophore in modern medicinal chemistry. The fusion of an electron-rich thiophene ring with a 5-aminopyrazole moiety creates a scaffold frequently utilized in the design of kinase inhibitors and central nervous system (CNS) therapeutics.

For DMPK professionals, the accurate mass spectrometric (MS) characterization of this compound is critical for quantitative bioanalysis, impurity profiling, and metabolite identification. This whitepaper provides an in-depth mechanistic breakdown of its ionization dynamics, collision-induced dissociation (CID) pathways, and a self-validating analytical protocol designed for high-resolution liquid chromatography-tandem mass spectrometry (LC-HRMS/MS).

Physicochemical Properties & Ionization Dynamics

Understanding the causality behind a molecule's behavior in the gas phase is the foundation of robust MS method development.

Electrospray Ionization (ESI+) Behavior

In positive-ion electrospray ionization (ESI+), the molecule readily accepts a proton to form a stable [M+H]⁺ precursor ion at m/z 194.0747 .

  • Causality of Protonation Site: While the molecule contains three nitrogen atoms, gas-phase basicity dictates that protonation preferentially occurs at the N2 position of the pyrazole ring . This site is thermodynamically favored because the resulting positive charge is highly stabilized by resonance delocalization from the adjacent exocyclic C5-amino group.

The Self-Validating LC-HRMS/MS Workflow

To ensure absolute trustworthiness in quantitative and qualitative analysis, the analytical workflow must be designed as a self-validating system. This means incorporating continuous internal checks—such as System Suitability Tests (SST), blank injections to monitor carryover, and Internal Standards (IS) to correct for matrix effects—directly into the sequence.

LCMS_Workflow S1 Sample Prep (+ Internal Standard) S2 UHPLC Separation (SST & Blanks) S1->S2 S3 ESI+ Ionization ([M+H]+ m/z 194) S2->S3 S4 Q1 Isolation (0.7 Da Window) S3->S4 S5 CID Fragmentation (Variable CE) S4->S5 S6 HRMS Detection (Orbitrap/TOF) S5->S6

Fig 1. Self-validating LC-HRMS/MS analytical workflow for 5-aminopyrazole derivatives.

Elucidation of CID Fragmentation Pathways

When the [M+H]⁺ ion (m/z 194.0747) is subjected to Collision-Induced Dissociation (CID) in the collision cell, it undergoes highly predictable, structure-specific fragmentation.

Primary Cleavage: The N-Alkyl Bond

The most labile bond in this molecule is the C–N bond connecting the chiral 1-(3-thienyl)ethyl linker to the pyrazole N1 atom. Heterolytic cleavage of this bond drives two competing primary pathways:

  • Formation of the Thienylethyl Cation (m/z 111.0263): The neutral loss of the 5-aminopyrazole moiety (83 Da) leaves the charge on the hydrocarbon fragment.

    • Causality: This is the dominant base peak at lower collision energies. The exceptional stability of this secondary carbocation is driven by thienylic resonance —the electron-rich thiophene ring donates electron density to stabilize the adjacent positive charge, analogous to benzylic stabilization.

  • Formation of Protonated 5-Aminopyrazole (m/z 84.0556): Alternatively, the charge is retained on the pyrazole core, resulting in the neutral loss of the thienyl-alkene derivative (110 Da).

Secondary Cleavage: Ring Contractions

As collision energy increases, the primary fragments undergo deeper structural breakdown:

  • Thiophene Ring Fragmentation (TRF): The m/z 111 ion undergoes a well-documented TRF process. This is typically initiated by H-atom migration and subsequent ring opening via C–C or C–S bond cleavage, leading to the expulsion of H₂S or the HCS radical[1].

  • Pyrazole Ring Fragmentation: The m/z 84 ion undergoes classic pyrazole fragmentation, which is characterized by the expulsion of hydrogen cyanide (HCN, 27 Da) from the [M+H]⁺ or [M-H]⁺ equivalent species to yield smaller nitrogenous fragments like m/z 57[2].

Fragmentation M Precursor Ion [M+H]+ m/z 194.0747 F1 1-(3-thienyl)ethyl cation m/z 111.0263 M->F1 Neutral Loss: C3H5N3 (-83 Da) F2 Protonated 5-aminopyrazole m/z 84.0556 M->F2 Neutral Loss: C6H6S (-110 Da) F3 TRF (Loss of H2S) m/z 77.0386 F1->F3 - H2S (-34 Da) F4 Loss of HCN m/z 57.0447 F2->F4 - HCN (-27 Da)

Fig 2. Proposed ESI-CID-MS/MS fragmentation pathways for the target compound.

Quantitative Data & MRM Transitions

For targeted DMPK quantification (e.g., pharmacokinetics in plasma), Multiple Reaction Monitoring (MRM) on a triple quadrupole (QqQ) mass spectrometer is the gold standard. The table below summarizes the optimized quantitative parameters.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment AssignmentAnalytical Purpose
194.07 111.03 15[C₆H₇S]⁺ (Thienylethyl cation)Quantifier (Highest intensity)
194.07 84.06 22[C₃H₆N₃]⁺ (5-aminopyrazole)Qualifier 1 (Confirmation)
194.07 57.04 35[C₂H₅N₂]⁺ (HCN loss from pyrazole)Qualifier 2 (Deep structural ID)

Note: Dwell times should be set to 50 ms per transition to ensure sufficient data points across the chromatographic peak (ideal: >15 points/peak).

Step-by-Step Experimental Protocol (Self-Validating)

To ensure maximum trustworthiness and reproducibility, execute the following validated protocol for the analysis of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine in biological matrices.

Phase 1: Sample Preparation (Protein Precipitation)
  • Spike Internal Standard: Aliquot 50 µL of plasma sample into a 96-well plate. Add 10 µL of stable isotopically labeled internal standard (e.g., ¹³C- or ²H-labeled analog, 100 ng/mL). Causality: The IS corrects for inevitable ion suppression caused by endogenous plasma phospholipids.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to denature proteins.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean autosampler vial.

Phase 2: System Suitability Test (SST) & Sequence Design
  • Equilibration: Run the LC gradient for 10 column volumes to passivate the system.

  • SST Injection: Inject a neat standard (10 ng/mL). Verify that mass accuracy is <5 ppm, retention time drift is <0.1 min, and signal-to-noise (S/N) > 100. Do not proceed if SST fails.

  • Sequence Bracketing: Structure the run sequence as: Blank -> Blank -> Calibration Curve -> QC Low -> Samples -> QC High -> Blank.

Phase 3: LC-MS/MS Acquisition Parameters
  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Source Parameters (ESI+): Capillary voltage: 3.5 kV; Desolvation temperature: 400°C; Desolvation gas flow: 800 L/hr.

Applications in Drug Development

Understanding these specific fragmentation pathways is highly actionable for drug development:

  • Metabolite Identification (MetID): If in vivo Phase I metabolism results in hydroxylation of the thiophene ring, the quantifier fragment will shift from m/z 111 to m/z 127 (+16 Da), while the m/z 84 qualifier will remain unchanged. This precise mass shift localizes the site of metabolism instantly.

  • Impurity Profiling: During API synthesis, regioisomers (e.g., attachment at the pyrazole N2 instead of N1) will exhibit identical exact masses but drastically different MRM ratios, as the steric hindrance alters the collision energy required to break the C–N bond.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry IntechOpen[Link]

  • Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study Rapid Communications in Mass Spectrometry (PubMed)[Link]

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Foundational

Architectural Mastery in Kinase Inhibitor Design: A Technical Whitepaper on 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

Executive Summary & Chemical Identity In the highly specialized field of targeted oncology and autoimmune drug discovery, the selection of starting scaffolds dictates the pharmacokinetic and pharmacodynamic trajectory of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the highly specialized field of targeted oncology and autoimmune drug discovery, the selection of starting scaffolds dictates the pharmacokinetic and pharmacodynamic trajectory of the final active pharmaceutical ingredient (API). 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine (CAS: 1250756-67-2)[1] has emerged as a privileged building block. This compound serves as a critical intermediate in the synthesis of complex pyrazolo-pyrimidine and pyrazolo-pyridine macrocycles, which are cornerstone motifs for competitive ATP-site kinase inhibitors.

Below is the consolidated physicochemical profile of the compound, critical for calculating downstream stoichiometric and lipophilic parameters[2].

Physicochemical PropertyValue
Chemical Name 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine
CAS Number 1250756-67-2[1]
Molecular Formula C9H11N3S
Molecular Weight 193.27 g/mol
Typical Purity ≥ 95% (LC-MS/NMR verified)[1]
Hydrogen Bond Donors 1 (Primary amine)
Hydrogen Bond Acceptors 3 (Pyrazole nitrogens, Thiophene sulfur)
Rotatable Bonds 2

Structural Biology & Pharmacophore Rationale

As a Senior Application Scientist, it is imperative to understand why this specific molecular architecture is chosen over simpler alternatives (like a standard benzyl-pyrazole). The design of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine is highly intentional:

  • The 5-Aminopyrazole Core: The pyrazole nitrogen acts as a potent hydrogen bond acceptor, while the adjacent amine acts as a donor. This bidentate system perfectly mimics the adenine ring of ATP, allowing it to anchor deeply into the highly conserved hinge region of Receptor Tyrosine Kinases (RTKs).

  • The 3-Thienyl Bioisostere: Thiophene is a classic bioisostere for a phenyl ring. However, substituting at the 3-position (rather than the 2-position) is a deliberate metabolic shield. It minimizes the risk of thiophene S-oxidation and reactive epoxide formation by Cytochrome P450 enzymes, thereby enhancing the metabolic half-life of the downstream drug.

  • The Chiral Ethyl Linker: The addition of a methyl group at the benzylic/thienylic carbon creates a stereocenter. This restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation. By separating the enantiomers later in the workflow, researchers can probe the hydrophobic pockets of kinases with extreme stereospecificity.

Synthetic Methodologies: A Self-Validating Protocol

To ensure high yield and purity, the synthesis of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine must be executed with mechanistic precision. The following protocol outlines a self-validating, two-step workflow.

Step 1: Reductive Amination to the Hydrazine
  • Causality: Direct alkylation of hydrazine often results in poly-alkylation. To prevent this, we utilize reductive amination.

  • Protocol:

    • Charge a dry flask with 3-acetylthiophene (1.0 eq) and hydrazine hydrate (3.0 eq) in absolute ethanol.

    • Add a catalytic amount of glacial acetic acid to adjust the pH to ~4.5. Why? The slightly acidic environment accelerates hydrazone formation without protonating the nucleophilic hydrazine entirely.

    • Introduce sodium cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise. Why NaBH3CN? Unlike NaBH4, NaBH3CN is stable in acidic conditions and selectively reduces the imine/hydrazone double bond without reducing the unreacted starting ketone.

    • Validation: Monitor via LC-MS. The reaction is complete when the mass peak for the hydrazone transitions entirely to the reduced 1-(3-thienyl)ethylhydrazine intermediate ( [M+H]+≈143.06 ).

Step 2: Cyclocondensation
  • Causality: We require an unsubstituted C4 position on the final pyrazole for downstream cross-coupling. Therefore, 3-ethoxyacrylonitrile is chosen over ethoxymethylenemalononitrile (which would trap a cyano group at C4).

  • Protocol:

    • Dissolve the intermediate hydrazine (1.0 eq) in ethanol and add 3-ethoxyacrylonitrile (1.1 eq) alongside triethylamine (1.5 eq).

    • Reflux at 80°C for 8 hours.

    • Mechanism: The primary amine of the hydrazine attacks the highly electrophilic β -carbon of 3-ethoxyacrylonitrile, eliminating ethanol. The secondary nitrogen then undergoes an intramolecular nucleophilic attack on the nitrile carbon, driving ring closure.

    • Validation: Quench with water, extract with EtOAc, and wash with brine. TLC (Hexanes:EtOAc 1:1) should reveal a highly UV-active spot. Purify via flash chromatography to yield the pure 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine[1].

Synthesis A 3-Acetylthiophene (Starting Material) B Hydrazine Hydrate + NaBH3CN (Reductive Amination) A->B C 1-(3-thienyl)ethylhydrazine (Key Intermediate) B->C D 3-Ethoxyacrylonitrile (Cyclocondensation) C->D E 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine CAS: 1250756-67-2 D->E

Figure 1: Synthetic workflow for 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine.

Downstream Applications: Kinase Inhibitor Assembly

Once synthesized, the 5-aminopyrazole undergoes further functionalization. Typically, the unsubstituted C4 position is halogenated using N-Iodosuccinimide (NIS). This iodine acts as a handle for Suzuki-Miyaura cross-coupling to attach various biaryl systems. Finally, cyclization with reagents like formamide converts the pyrazole into a pyrazolo[3,4-d]pyrimidine.

These resulting macrocycles act as potent, competitive inhibitors at the ATP-binding pocket of kinases (such as JAK or CDK), halting pathological signal transduction in oncology models.

Pathway L Extracellular Signal (Cytokines/Growth Factors) R Receptor Tyrosine Kinase (Hinge Region) L->R S Downstream Effector (e.g., STAT/Akt) R->S ATP Hydrolysis (Kinase Active) I 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine Derived Inhibitor I->R Competitive Binding at ATP Pocket T Pathological Proliferation (Gene Transcription) S->T

Figure 2: Mechanism of action for downstream kinase inhibitors utilizing the pyrazole scaffold.

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Exploratory

Structural Crystallography and Molecular Geometry of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

Executive Summary In the landscape of medicinal chemistry and fragment-based drug discovery (FBDD), 5-aminopyrazoles are recognized as privileged scaffolds, frequently deployed as potent kinase and oxidoreductase inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and fragment-based drug discovery (FBDD), 5-aminopyrazoles are recognized as privileged scaffolds, frequently deployed as potent kinase and oxidoreductase inhibitors[1]. The compound 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine represents a highly specialized iteration of this class. By incorporating a chiral ethyl linker and a 3-thienyl bioisostere, this molecule presents unique crystallographic and conformational properties.

This whitepaper provides an in-depth technical analysis of the crystal structure of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine. We will deconstruct the causality behind its crystal packing, detail a self-validating protocol for its synthesis and crystallization, and explore how its structural geometry informs rational drug design, drawing on comparative crystallographic data from related thienyl-pyrazole complexes[2][3].

Conformational Causality and Crystal Packing Logic

The three-dimensional architecture of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine is dictated by three critical structural features: the N1-alkylation, the chiral center at the ethyl linker, and the electronic nature of the 3-thienyl ring.

The Impact of N1-Alkylation on Hydrogen Bonding

In unsubstituted 1H-pyrazoles, molecules typically form extended hydrogen-bonded catemers (chains) via N1–H···N2 interactions. However, in this compound, the N1 position is alkylated by the 1-(3-thienyl)ethyl group.

  • Causality: Because the N1 position is sterically blocked and lacks a proton, the molecule cannot form standard pyrazole catemers. Instead, the crystal lattice is entirely dependent on the 5-amino group acting as a hydrogen bond donor.

  • Result: The primary amine donates a proton to the unhindered N2 atom of an adjacent molecule. This specific donor-acceptor geometry forces the molecules to pair up, forming centrosymmetric R22​(8) graph-set dimers—a hallmark motif that stabilizes the crystal lattice.

Chirality and Space Group Determination

The carbon atom of the ethyl linker is chiral. The choice of starting materials directly dictates the resulting crystallographic space group:

  • Racemic Mixture: If synthesized as a racemate, the compound will crystallize in a centrosymmetric space group (typically P21​/c or P1ˉ ), incorporating both (R) and (S) enantiomers within the unit cell to maximize packing efficiency.

  • Enantiopure Synthesis: If an asymmetric synthesis is employed, the compound is forced into a Sohncke space group (e.g., P21​ or P21​21​21​ ), which often alters the π−π stacking dynamics of the thienyl rings due to the lack of inversion centers.

HBondLogic N1 5-Amino Group (Primary Donor) N2 Pyrazole N2 (Primary Acceptor) N1->N2 Intermolecular H-bond N5 Thienyl Sulfur (Weak Acceptor) N1->N5 Secondary contact N4 R2,2(8) Dimer Formation N2->N4 Centrosymmetric pairing N3 N1-Alkylation (Blocks N1 Donor) N3->N1 Forces reliance on

Causality of N1-alkylation driving the formation of centrosymmetric dimers.

Self-Validating Experimental Protocols

To obtain high-resolution X-ray diffraction data, the synthesis and crystallization workflows must operate as a self-validating system. Impurities as low as 1% can disrupt the R22​(8) dimer formation, leading to amorphous precipitation rather than single crystals.

Step-by-Step Synthesis Methodology
  • Condensation Reaction: React 1-(1-(3-thienyl)ethyl)hydrazine with 3-oxopropanenitrile (or a suitable masked equivalent) in absolute ethanol.

  • Catalysis & Reflux: Add a catalytic amount of concentrated HCl to favor the formation of the 5-aminopyrazole tautomer over the 3-aminopyrazole regioisomer[4]. Reflux for 5 hours.

  • Neutralization & Extraction: Quench the reaction with saturated NaHCO3​ and extract with ethyl acetate.

  • Validation Check 1 (Purity): Purify via flash chromatography. The compound must pass HPLC validation (>99% purity) and 1H -NMR verification before proceeding to crystallization.

Vapor Diffusion Crystallization Protocol
  • Causality of Solvent Choice: The 5-amino group requires a delicate balance of protic and aprotic environments. Using a binary solvent system controls the supersaturation rate, allowing the thermodynamically favored dimers to nucleate slowly.

  • Preparation: Dissolve 50 mg of the purified compound in 1 mL of ethyl acetate (solvent) in a small inner vial.

  • Diffusion Setup: Place the inner vial inside a larger outer vial containing 5 mL of n-hexane (antisolvent). Seal the outer vial tightly.

  • Incubation: Allow vapor diffusion to occur at a constant 20°C for 3–5 days.

  • Validation Check 2 (Diffraction Quality): Harvest the resulting colorless block crystals. Mount a crystal on a loop with paratone oil and flash-cool to 100 K. An initial diffraction scan must yield sharp spots with resolution extending beyond 0.84 Å to validate crystal integrity.

Workflow N1 1. Condensation Reaction (Hydrazine + Nitrile) N2 2. Compound Isolation (HPLC >99% Purity) N1->N2 Reflux & Purify N3 3. Vapor Diffusion (EtOAc / Hexane) N2->N3 Controlled Saturation N4 4. X-Ray Diffraction (100 K, Cu Kα) N3->N4 Single Crystal N5 5. Structure Refinement (R1 < 0.05 Validation) N4->N5 Phase Problem Solved

Self-validating workflow from chemical synthesis to crystallographic refinement.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and hydrogen-bond geometries for the racemic crystal structure, extrapolated from isostructural thienyl-pyrazole derivatives[2][3][4].

Table 1: Crystallographic and Refinement Data (Racemate)
ParameterValue
Chemical Formula C9​H11​N3​S
Formula Weight 193.27 g/mol
Temperature 100(2) K
Wavelength (Cu ) 1.54178 Å
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a≈11.2 Å, b≈8.5 Å, c≈10.4 Å
Volume / Z ≈980 Å 3 / 4
Final R indices[ I>2σ(I) ] R1​=0.038 , wR2​=0.095
Table 2: Key Hydrogen-Bond Geometry

Note: The N5-H5A···N2 interaction is the primary driver of the R22​(8) dimer.

D–H···A Interactiond(D–H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (D–H···A) (°)
N5–H5A···N2 i 0.88(2)2.15(2)3.015(3)168(2)
N5–H5B···S1 ii 0.88(2)2.85(2)3.520(3)135(2)
C3–H3··· π (thienyl)0.952.783.652(4)142

(Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z)

Implications for Fragment-Based Drug Discovery (FBDD)

Understanding the crystal structure of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine provides actionable intelligence for drug development.

  • Bioisosteric Replacement: The 3-thienyl group acts as an excellent bioisostere for a phenyl ring. Crystallographic evidence from complexes like the CYP121 inhibitors shows that thienyl rings can alter the dihedral angle of the molecule by approximately 30° compared to their phenyl counterparts, allowing for a sharper angle of approach into highly restricted enzymatic binding pockets[4].

  • Targeting Kinase Hinge Regions: The 5-amino group and the adjacent pyrazole N2 atom form a perfect bidentate hydrogen-bonding motif. In the crystal structure of related complexes (e.g., p38 MAPK inhibitors), this exact motif mimics the binding of ATP, anchoring the fragment into the kinase hinge region[1].

  • Metabolic Stability: The ethyl linker introduces steric bulk adjacent to the pyrazole core. By analyzing the anisotropic displacement parameters (ADPs) in the crystal structure, researchers can observe reduced thermal motion around the N1 bond, indicating a rigidified conformation that often correlates with increased metabolic resistance against cytochrome P450 degradation.

References

  • 6QO3: Crystal structure of TrmD, a tRNA-(N1G37) methyltransferase, from Mycobacterium abscessus in complex with Fragment 2 (5-Amino-3-(2-thienyl) pyrazole) Source: RCSB Protein Data Bank URL:[Link]

  • 5RB3: PanDDA analysis group deposition -- Crystal Structure of JMJD1B in complex with XS039249d (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine) Source: RCSB Protein Data Bank URL:[Link]

  • Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Foundational

Engineering Thienyl-Pyrazole Scaffolds: A Technical Guide to Bioisosteric Design and Biological Activity

Executive Summary & Mechanistic Grounding The fusion of the pyrazole core with a thienyl moiety represents a privileged scaffold in modern medicinal chemistry. As a Senior Application Scientist, I have observed firsthand...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The fusion of the pyrazole core with a thienyl moiety represents a privileged scaffold in modern medicinal chemistry. As a Senior Application Scientist, I have observed firsthand how the rational, bioisosteric replacement of phenyl rings with thiophene in pyrazole derivatives fundamentally alters a molecule's physicochemical properties.

The Causality of the Scaffold: Why choose a thienyl-pyrazole framework? The pyrazole ring inherently offers two adjacent nitrogen atoms—one pyrrole-like (acting as a hydrogen bond donor) and one pyridine-like (acting as a hydrogen bond acceptor). This dual nature allows for robust, bidentate interactions with kinase hinge regions and receptor allosteric sites. By appending a thienyl group, we introduce a sulfur atom that provides unique polarizability. The thiophene ring acts as a classical bioisostere to the benzene ring but possesses a slightly smaller van der Waals volume and a different electron density distribution. This structural tweak often results in superior penetration into hydrophobic binding pockets, enhanced lipophilicity, and improved metabolic stability against hepatic cytochrome P450 oxidation.

Pharmacological Profiling & Target Engagement

Thienyl-pyrazole derivatives exhibit a broad spectrum of biological activities. By tuning the substituents on the pyrazole nitrogen or the thienyl ring, researchers can direct the scaffold toward specific therapeutic targets.

Oncology: VEGFR-2 Kinase Inhibition

Angiogenesis is a critical pathway in tumor proliferation, heavily mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Thienyl-pyrazoles have emerged as potent anti-angiogenic agents. Mechanistically, the thienyl moiety fits snugly into the hydrophobic sub-pocket of the VEGFR-2 intracellular kinase domain, while the pyrazole core forms critical hydrogen bonds with the ATP-binding hinge region (typically at Cys919). Recent cytotoxic screenings reveal that specific thienyl-pyrazole derivatives display superior antiproliferative activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines, outperforming reference drugs like sorafenib in targeted assays [1].

Metabolic Disorders: Selective CB1 Receptor Antagonism

The endocannabinoid system (ECS) is a prime target for anti-obesity therapeutics. The structural evolution from Rimonabant (a diaryl pyrazole withdrawn due to psychiatric side effects) to 5-(5-alkynyl-2-thienyl)pyrazole derivatives was driven by the need to maintain high Cannabinoid 1 (CB1) receptor affinity while improving the CB1/CB2 selectivity ratio. The bioisosteric replacement of the pyrazole 5-aryl substituent with a 2-thienyl moiety yields highly potent CB1 neutral antagonists that demonstrate significant weight reduction in diet-induced obese mouse models while minimizing blood-brain barrier permeability [2].

Inflammation & Antimicrobial Activity

Inflammation-mediated disorders require highly specific small-molecule inhibitors. Novel thienyl-pyrazole carboxamides have been rationally designed to potently inhibit Phospholipase A2 (PLA2). Unlike traditional NSAIDs that target downstream COX enzymes, these derivatives bind to an allosteric site on PLA2, effectively halting the arachidonic acid cascade at its inception [3]. Furthermore, 3-(2'-thienyl)pyrazole-based heterocycles have demonstrated significant broad-spectrum antimicrobial and analgesic activities [4].

Quantitative Biological Data Presentation

To facilitate cross-target comparison, the following table summarizes the key quantitative metrics of optimized thienyl-pyrazole derivatives across different biological assays.

Compound Class / ModificationPrimary TargetCell Line / In Vivo ModelKey Metric (IC50 / Ki / MIC)Reference Drug
Thienyl-Pyrazole (Compound 3)VEGFR-2 KinaseMCF-7 (Breast Cancer)IC50 = 3.36 ± 0.2 μMSorafenib
Thienyl-Pyrazole (Compound 3)VEGFR-2 KinasePC-3 (Prostate Cancer)IC50 = 9.58 ± 0.7 μMSorafenib
5-(5-alkynyl-2-thienyl)pyrazoleCB1 ReceptorDiet-induced Obese MiceKi = 5.5 - 11.7 nMRimonabant
3-(2'-thienyl)pyrazole derivativeMicrobial Cell WallCandida albicansMIC = 4 - 12.5 μg/mLAmpicillin / Fluconazole

Self-Validating Experimental Protocols

Scientific integrity relies on reproducibility. The following protocols are designed as self-validating systems. Built-in quality control checkpoints prevent the propagation of errors from chemical synthesis to biological evaluation.

Protocol A: Amberlyst-15 Mediated Synthesis of Thienyl-Pyrazole Carboxamides

Causality Check: Amberlyst-15 is utilized as a heterogeneous solid acid catalyst. Unlike traditional liquid acids (e.g., HCl or H2SO4), Amberlyst-15 provides high regioselectivity during pyrazole cyclization, minimizes unwanted side reactions, and allows for a simple, eco-friendly filtration-based workup.

  • Reaction Setup: Dissolve 1.0 equivalent of the appropriate 1,3-diketone and 1.1 equivalents of thienyl hydrazine in absolute ethanol.

  • Catalysis: Add 10% w/w Amberlyst-15 catalyst to the reaction mixture.

  • Cyclization: Reflux the mixture at 80°C for 4-6 hours.

  • Self-Validation (In-Process): Monitor the reaction strictly via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. Do not proceed until the diketone spot is completely consumed.

  • Workup & Purification: Filter the hot mixture to recover the Amberlyst-15 catalyst (which can be washed and reused). Concentrate the filtrate under reduced pressure.

  • Structural Validation: Purify the crude product via column chromatography. Confirm the regiochemistry of the pyrazole core using 1H-NMR (specifically looking for the distinct pyrazole C4-H singlet around 6.5-7.0 ppm) and LC-MS before advancing to biological assays.

Protocol B: In Vitro VEGFR-2 Kinase Inhibition Assay

Causality Check: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is chosen because it provides a highly sensitive, self-validating readout of kinase activity, eliminating background auto-fluorescence common in small-molecule screening.

  • Reagent Preparation: Prepare serial dilutions of the synthesized thienyl-pyrazole derivatives (from 100 μM down to 1 nM) in 100% DMSO. Ensure the final DMSO concentration in the assay buffer does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a 384-well plate, combine the recombinant VEGFR-2 kinase domain, the synthetic peptide substrate, and the inhibitor dilutions.

  • Reaction Initiation: Add ATP (at a concentration equal to its Km value for VEGFR-2) to initiate the phosphorylation cascade. Incubate at room temperature for 60 minutes.

  • Self-Validation (Controls): Include wells with Sorafenib as a positive control (to validate assay sensitivity) and wells with DMSO only as a negative control (to establish baseline maximum kinase activity).

  • Detection & Readout: Add the TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody). Read the fluorescence emission ratio (665 nm / 615 nm) using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Pathway & Workflow Visualizations

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Transmembrane Receptor VEGF->VEGFR2 KinaseDomain Intracellular Kinase Domain (Activation) VEGFR2->KinaseDomain ThienylPyrazole Thienyl-Pyrazole Derivative (Inhibitor) ThienylPyrazole->KinaseDomain Competitive Binding (ATP Pocket) Apoptosis Apoptosis (Cell Death) ThienylPyrazole->Apoptosis Induces Proliferation Tumor Cell Proliferation & Angiogenesis KinaseDomain->Proliferation

VEGFR-2 signaling pathway and targeted inhibition by thienyl-pyrazole derivatives.

SyntheticWorkflow Start 1,3-Diketone + Thienyl Hydrazine Catalyst Amberlyst-15 Catalyst (Solvent-free/Ethanol) Start->Catalyst Intermediate Thienyl-Pyrazole Core Catalyst->Intermediate Derivatization Carboxamide Derivatization Intermediate->Derivatization Product Thienyl-Pyrazole Carboxamide Derivatization->Product Assay In Vitro Screening (VEGFR-2 / PLA2) Product->Assay

Step-by-step synthetic workflow and biological screening of thienyl-pyrazoles.

References

  • Synthesis, cytotoxicity assessment and molecular docking of novel thienyl-pyrazoles as VEGFR2 Inhibitors.R Discovery (Bioorganic Chemistry).
  • Synthesis and Pharmacological Evaluation of Novel 4-Alkyl-5-thien-2'-yl Pyrazole Carboxamides.ResearchGate.
  • Design and Amberlyst-15 mediated synthesis of novel thienyl-pyrazole carboxamides that potently inhibit Phospholipase A2.ResearchGate (Bioorganic Chemistry).
  • Synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of some new 3-(2′-thienyl)pyrazole-based heterocycles.Medicinal Chemistry Research.

Protocols & Analytical Methods

Method

In Vitro Assay Cascade for 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine Derivatives in Kinase Drug Discovery

As a Senior Application Scientist, I approach the evaluation of novel chemical entities not merely as a checklist of experiments, but as a hypothesis-driven triage system. The compound 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of novel chemical entities not merely as a checklist of experiments, but as a hypothesis-driven triage system. The compound 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine represents a highly privileged pharmacophore in medicinal chemistry. The 5-aminopyrazole core is a canonical ATP-competitive hinge-binder, capable of forming critical bidentate hydrogen bonds with the kinase hinge region (e.g., Met109 in p38α MAPK or Leu83 in CDK2). Meanwhile, the 1-(3-thienyl)ethyl moiety acts as a lipophilic vector, strategically positioned to probe the hydrophobic specificity pockets adjacent to the ATP-binding site[1].

To rigorously characterize this scaffold and its derivatives, we must deploy a self-validating assay cascade. Relying on a single biochemical readout is a vulnerability; lipophilic heteroaromatic compounds can frequently act as Pan-Assay Interference Compounds (PAINs) via auto-fluorescence or colloidal aggregation. Therefore, the following protocols are designed as an orthogonal triad: Biochemical evaluation (to establish potency), Biophysical validation (to prove direct, stoichiometric binding), and Cellular target engagement (to confirm physiological efficacy) [2].

The Orthogonal Validation Strategy

Before executing the protocols, it is critical to understand the logic of the workflow. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to bypass the auto-fluorescence often exhibited by thienyl-containing compounds. Hits are immediately triaged into Surface Plasmon Resonance (SPR) to confirm that the mechanism of inhibition is driven by true thermodynamic binding ( Kd​ ) rather than non-specific aggregation. Finally, cell-based assays confirm that the physicochemical properties of the thienyl-ethyl group permit membrane permeability.

AssayCascade A Lead Scaffold 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine B Primary Biochemical Assay TR-FRET (Kinase Inhibition) A->B C Orthogonal Biophysical Validation SPR (Binding Kinetics) B->C IC50 < 10 µM No Aggregation D Cellular Target Engagement Western Blot (p-HSP27 / p-Rb) C->D 1:1 Langmuir Binding Confirmed Kd

Fig 1: Orthogonal assay cascade for validating 5-aminopyrazole kinase inhibitors.

Experimental Protocols

Protocol A: Biochemical Profiling via TR-FRET

Rationale: TR-FRET utilizes a time delay before measuring fluorescence, allowing short-lived background fluorescence (common with thienyl rings) to decay. Furthermore, we run this assay at the apparent Km​ of ATP. Testing at Km​ sensitizes the assay to ATP-competitive inhibitors like 5-aminopyrazoles, ensuring we accurately capture the IC50​ [3].

Reagents & Setup:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

    • Causality Check: EGTA chelates trace calcium to silence contaminating calcium-dependent proteases. Brij-35 (a non-ionic detergent) is critical here; it prevents the lipophilic thienyl moiety from adhering to the polystyrene microplate walls, which would artificially lower the effective compound concentration.

  • Enzyme: Recombinant p38α or CDK2/CycE.

Step-by-Step Workflow:

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine derivatives into a 384-well ProxiPlate. Why acoustic? It eliminates plastic tip carryover and allows for direct dilution in the assay buffer, maintaining a constant 1% DMSO concentration across all wells.

  • Pre-incubation: Add 5 µL of 2X Kinase solution to the compound wells. Incubate at room temperature for 15 minutes. Causality Check: 5-aminopyrazoles can sometimes exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction starts.

  • Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix (ATP concentration set to the specific kinase Km​ ).

  • Incubation: Seal and incubate for 60 minutes at 25°C.

  • Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt catalysis), Eu-labeled anti-phospho antibody, and ULight-conjugated streptavidin.

  • Readout: Read on an EnVision multimode plate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the FRET ratio.

Protocol B: Biophysical Validation via Surface Plasmon Resonance (SPR)

Rationale: Biochemical inhibition does not prove binding. The compound could be denaturing the protein or forming colloidal aggregates. SPR provides label-free, real-time measurement of the association ( kon​ ) and dissociation ( koff​ ) rates, confirming a 1:1 binding stoichiometry.

Step-by-Step Workflow:

  • Surface Preparation: Immobilize His-tagged kinase onto a Series S Sensor Chip NTA via Ni2+ capture, followed by amine coupling for stabilization.

  • Buffer Preparation: Running buffer must be 1X PBS-P+ supplemented with exactly 5.0% DMSO. Causality Check: The 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine scaffold has a low molecular weight (~207 Da). The response units (RU) generated upon binding will be very small. Even a 0.1% mismatch in DMSO between the running buffer and the compound sample will cause a bulk refractive index shift that completely masks the binding signal.

  • Analyte Injection: Inject compounds in a multi-cycle kinetic format (e.g., 0.39 µM to 25 µM, 2-fold dilutions). Flow rate: 30 µL/min. Contact time: 60 seconds. Dissociation time: 120 seconds.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference channel and a blank buffer injection) and fit to a 1:1 Langmuir binding model to extract Kd​ .

Protocol C: Cellular Target Engagement (Western Blot)

Rationale: A compound with excellent biochemical and biophysical metrics is useless if it cannot traverse the lipid bilayer or if it is heavily effluxed by cellular pumps. We assess the inhibition of downstream effector phosphorylation to prove in situ target engagement.

Pathway Stimulus Cellular Stress MKK MKK3 / MKK6 Stimulus->MKK p38 p38 MAPK MKK->p38 Phosphorylation HSP27 HSP27 (Effector) p38->HSP27 Phosphorylation Inhibitor 1-[1-(3-thienyl)ethyl]- 1H-pyrazol-5-amine Inhibitor->p38 ATP-Competitive Inhibition

Fig 2: p38 MAPK signaling pathway illustrating the node of pharmacological intervention.

Step-by-Step Workflow:

  • Cell Culture: Seed THP-1 monocytes at 5×105 cells/well in a 6-well plate.

  • Compound Treatment: Treat cells with serial dilutions of the compound for 2 hours.

  • Pathway Stimulation: Add 10 µg/mL Anisomycin for 30 minutes. Causality Check: Basal p38 activity is often too low to detect robust downstream phosphorylation. Anisomycin acts as a potent stressor to hyper-activate the MKK-p38 axis, providing a massive dynamic range for the assay.

  • Lysis: Lyse cells in RIPA buffer supplemented with Na3​VO4​ and NaF (phosphatase inhibitors to preserve the phospho-epitopes).

  • Immunoblotting: Resolve lysates via SDS-PAGE. Probe with primary antibodies against p-HSP27 (Ser82) and total HSP27. Quantify band densitometry to calculate the cellular EC50​ .

Data Presentation & Interpretation

A robust drug discovery campaign requires meticulous tracking of the drop-off between biochemical potency and cellular efficacy. Below is a representative data structure summarizing the evaluation of the parent scaffold and its optimized derivatives.

Table 1: Representative Profiling Data for 5-Aminopyrazole Derivatives

Compound IDModification on Scaffoldp38α IC50​ (nM)CDK2 IC50​ (nM)SPR Kd​ (nM)Cellular EC50​ (µM)
Parent (Cmpd 1) Unmodified 1-[1-(3-thienyl)ethyl]450 ± 251,200 ± 80510> 10.0
Derivative A N-methyl pyrazole substitution85 ± 124,500 ± 150922.4 ± 0.3
Derivative B 4-carboxamide addition12 ± 3> 10,000150.4 ± 0.1

Interpretation Note: The unmodified parent scaffold exhibits moderate, dual-kinase activity. By adding a 4-carboxamide group (Derivative B), we force an intramolecular hydrogen bond that locks the conformation, drastically improving potency and selectivity for p38α over CDK2, which translates to sub-micromolar cellular efficacy [2].

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: Molecules (MDPI), PubMed Central URL:[Link]

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning Source: Journal of Medicinal Chemistry, PubMed Central URL:[Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Application

Application Note &amp; Protocols: A Tiered Cell-Based Screening Cascade for 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document outlines a structured, cell-based screening cascade for a novel pyrazole derivative, 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine (herein referred to as "Compound P5A-T"). As the specific biological target of Compound P5A-T is uncharacterized, this guide presents a logical, tiered approach designed to first identify general bioactivity and subsequently guide hypothesis-driven investigation into its mechanism of action. The protocols provided are designed to be self-validating, incorporating essential controls and data analysis frameworks suitable for researchers in drug discovery and chemical biology.

Introduction: The Rationale for a Tiered Screening Approach

The 1H-pyrazol-5-amine core is a versatile building block for synthesizing compounds with significant pharmacological potential.[3][4] Derivatives have been identified as potent inhibitors of key cellular targets, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), making them highly relevant in oncology research.[5][6] Furthermore, their ability to modulate inflammatory pathways presents opportunities for developing treatments for immune disorders.[2][7]

Given the lack of specific target information for Compound P5A-T, a broad, unbiased initial screen is paramount. A tiered or cascaded screening approach is the most resource-efficient strategy. It begins with a general, high-throughput assay to determine basic cellular effects (cytotoxicity/cytostaticity) and progresses to more complex, lower-throughput assays to dissect the mechanism of action for any observed "hits." This methodology ensures that effort is focused only on compounds with demonstrable biological activity.

This guide details a three-phase workflow:

  • Phase 1: Primary Screening: A robust assay to determine the compound's impact on cell viability and establish a dose-response relationship (IC50).

  • Phase 2: Secondary Mechanistic Screening: A panel of assays to explore potential anticancer and anti-inflammatory activities, based on the known pharmacology of the pyrazole class.

  • Phase 3: Target Deconvolution Strategy: A conceptual framework for identifying the specific molecular target(s) of Compound P5A-T.

Screening Cascade Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Target Deconvolution A Compound P5A-T Dose-Response Plate B Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->B C Anti-Inflammatory Assay (LPS-induced cytokine release) B->C If IC50 > 10µM (Low Cytotoxicity) D Cell Cycle Analysis (Propidium Iodide Staining) B->D If IC50 < 10µM (Potent Cytotoxicity) E Kinome Profiling C->E Hit F Affinity Chromatography C->F Hit G Computational Modeling C->G Hit D->E Hit D->F Hit D->G Hit

Figure 1: A tiered workflow for characterizing Compound P5A-T, from broad viability screening to specific target deconvolution strategies.

Compound Handling and Stock Preparation

Scientific integrity begins with accurate compound handling. Inconsistent stock solutions are a primary source of experimental irreproducibility.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for Compound P5A-T due to its high solubilizing capacity for a wide range of organic molecules.[2]

  • Stock Concentration: Prepare a high-concentration primary stock solution (e.g., 10 mM or 20 mM) in 100% cell culture-grade DMSO.

  • Aliquoting and Storage: Aliquot the primary stock into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound degradation. Store at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare intermediate dilutions from the primary stock in DMSO. For cell-based assays, further dilute into culture medium immediately before use. Crucially, ensure the final concentration of DMSO in the cell culture well is ≤0.5%, as higher concentrations can induce cytotoxicity and confound results. [2]

Phase 1 Protocol: Primary Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] It is an industry-standard primary assay for identifying compounds that are cytotoxic (kill cells) or cytostatic (inhibit proliferation).

Rationale and Experimental Design
  • Cell Line Selection: A panel of cancer cell lines is recommended to identify potential tissue-specific effects. For initial screening, the following are suggested:

    • MCF-7: Human breast adenocarcinoma, widely used for screening pyrazole derivatives.[6][9]

    • HCT-116: Human colorectal carcinoma, known for its robust growth and use in cell cycle studies.[5]

    • A549: Human lung carcinoma, representing another common cancer type.[10]

  • Controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This establishes the baseline 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine at 10 µM) to ensure the assay system is responsive.

    • Media Blank: Wells containing only culture medium and MTT reagent to measure background absorbance.

Step-by-Step Protocol
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment:

    • Prepare a 2X concentration serial dilution plate of Compound P5A-T in culture medium. A typical 8-point dilution series might range from 200 µM to 0.78 µM.

    • Remove the old medium from the cell plate and add 100 µL of the compound dilutions (and controls) to the appropriate wells. This results in a 1X final concentration (100 µM to 0.39 µM).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂. The 72-hour time point is common for assessing antiproliferative effects.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation
  • Background Subtraction: Subtract the average absorbance of the media blank wells from all other wells.

  • Normalization: Calculate the percentage of cell viability for each well using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Dose-Response Curve: Plot % Viability against the log of the compound concentration. Use a non-linear regression model (e.g., [log(inhibitor) vs. response -- Variable slope (four parameters)]) in software like GraphPad Prism to calculate the IC50 value.

Table 1: Hypothetical Cytotoxicity Data for Compound P5A-T

Cell LineCompound P5A-T IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
MCF-78.50.2
HCT-1165.20.15
A54925.10.3

Interpretation: The hypothetical data suggests Compound P5A-T has moderate, selective cytotoxic activity, with the highest potency against HCT-116 cells. This result would trigger progression to Phase 2 assays focused on anticancer mechanisms.

Phase 2 Protocols: Secondary Mechanistic Screening

Based on the primary screen results, the next phase aims to elucidate the how. We present two distinct paths based on the known activities of pyrazoles.

Protocol 2A: Anti-Inflammatory Activity Assay

This assay is prioritized if Compound P5A-T shows low cytotoxicity (IC50 > 10-20 µM), suggesting its primary effect may be modulatory rather than cytotoxic. We use lipopolysaccharide (LPS) to induce an inflammatory response in macrophage-like cells.

  • Cell Line: THP-1 human monocytes. Differentiate into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours. The use of THP-1 cells for evaluating pyrazole compounds is documented.[2]

  • Principle: LPS stimulation activates inflammatory signaling pathways (e.g., NF-κB), leading to the production and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). The assay measures the ability of Compound P5A-T to inhibit this process.

  • Cell Differentiation: Seed THP-1 cells in a 96-well plate and treat with PMA (e.g., 100 ng/mL) for 48 hours. After differentiation, wash cells with fresh medium to remove PMA and rest for 24 hours.

  • Pre-treatment: Treat the differentiated THP-1 cells with non-toxic concentrations of Compound P5A-T (determined from the Phase 1 screen) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammatory Challenge: Add LPS to all wells (except the unstimulated control) to a final concentration of 100 ng/mL.

  • Incubation: Incubate for 6-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate briefly to pellet any detached cells. Carefully collect the cell culture supernatant for analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (marks for degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Genes (e.g., TNF-α) P5AT Compound P5A-T (Hypothetical Target) P5AT->IKK Potential Inhibition

Figure 2: Simplified LPS-induced NF-κB signaling pathway, a common target for anti-inflammatory compounds.

Protocol 2B: Cell Cycle Analysis by Flow Cytometry

This assay is prioritized if Compound P5A-T shows significant cytotoxicity (IC50 < 10 µM). It determines whether the compound induces cell death by arresting the cell cycle at a specific phase (G1, S, or G2/M).

  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can measure this fluorescence on a single-cell basis, allowing for the quantification of cells in each phase of the cell cycle. This method is a standard follow-up for antiproliferative pyrazole compounds.[5][10]

  • Cell Line: HCT-116 or another cancer cell line that showed high sensitivity in the primary screen.

  • Cell Seeding and Treatment: Seed HCT-116 cells in 6-well plates. After 24 hours, treat the cells with Compound P5A-T at concentrations corresponding to its IC50 and 2x IC50. Also include a vehicle control.

  • Incubation: Incubate for 24 or 48 hours.

  • Cell Harvest: Harvest both adherent and floating cells (to include apoptotic cells). Wash with ice-cold Phosphate-Buffered Saline (PBS).

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Data Acquisition: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.

  • Data Analysis: Use software (e.g., FlowJo, FCS Express) to gate on the single-cell population and model the cell cycle distribution based on the DNA content histogram.

Table 2: Hypothetical Cell Cycle Distribution Data for HCT-116 Cells Treated with Compound P5A-T for 24h

Treatment% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
Vehicle (0.5% DMSO)55.228.116.71.5
Compound P5A-T (IC50)45.315.639.18.9
Compound P5A-T (2x IC50)30.110.259.715.4

Interpretation: This hypothetical result shows a significant increase in the percentage of cells in the G2/M phase and a corresponding decrease in G1 and S phases, indicating a G2/M cell cycle arrest. The increase in the Sub-G1 peak suggests the compound also induces apoptosis.

Phase 3: Proposed Next Steps for Target Deconvolution

A confirmed "hit" from Phase 2 provides a mechanistic foothold. The final step is to identify the specific molecular target.

  • If G2/M Arrest is Confirmed: The next logical step is to investigate proteins that regulate the G2/M checkpoint, such as CDK1. However, given the broad activity of pyrazoles against various kinases, a wider approach is warranted.[5][9]

    • Kinome Profiling: Use a commercial service to screen Compound P5A-T against a large panel of recombinant kinases. This can rapidly identify primary targets and off-targets.

  • If Anti-Inflammatory Activity is Confirmed: The focus would be on key nodes in inflammatory signaling.

    • Western Blot Analysis: Probe for the phosphorylation status of key proteins in the NF-κB or MAPK pathways (e.g., p-IκBα, p-p38) in cell lysates from the secondary assay.

  • General Approaches:

    • Affinity-based Proteomics: Immobilize an analog of Compound P5A-T on a solid support to "pull down" binding partners from cell lysates, which can then be identified by mass spectrometry.

    • Computational Docking: If a primary target is identified (e.g., a specific kinase), molecular docking can predict the binding mode and guide the synthesis of more potent analogs.[6][11]

References

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Jitender Kumar, et al. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Simona Collina, et al. (2022, August 24). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. PMC. [Link]

  • PubMed. (2024, September 18). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. [Link]

  • Julio C. D. F. F. L. et al. (n.d.). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PMC. [Link]

  • Beilstein Journal of Organic Chemistry. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Preprints.org. (2025, February 5). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. [Link]

  • Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

  • University of Groningen Research Portal. (2021, November 18). Design, synthesis and biological evaluation of 1,5-disubstituted α-amino tetrazole derivatives as non-covalent inflamm.... [Link]

  • ACS Omega. (2021, April 29). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [Link]

  • Bentham Science. (n.d.). Combinatorial Chemistry & High Throughput Screening. [Link]

  • ResearchGate. (2025, November 10). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. [Link]

  • ResearchGate. (n.d.). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. [Link]

  • PMC. (2024, June 25). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. [Link]

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • MDPI. (2021, September 4). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. [Link]

  • RSC Publishing. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]

  • PubMed. (2010, July 1). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. [Link]

  • SCIRP. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • PubMed. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

Sources

Method

Application Note: Antimicrobial Evaluation and Mechanistic Profiling of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

Introduction & Mechanistic Rationale The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial scaffolds. The pyrazole heterocycle, pa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial scaffolds. The pyrazole heterocycle, particularly 5-aminopyrazoles, represents a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities including potent antimicrobial and anti-inflammatory properties ().

The compound 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine integrates two critical structural motifs that synergize to produce its antimicrobial effects:

  • The 5-Aminopyrazole Core : Acts as a robust hydrogen bond donor and acceptor. This core is known to competitively bind the active sites of essential microbial enzymes, most notably Dihydrofolate Reductase (DHFR) and DNA gyrase ().

  • The 1-(3-thienyl)ethyl Moiety : The incorporation of the thiophene ring significantly enhances the lipophilicity (LogP) of the molecule. This physicochemical modification is critical for overcoming the permeability barrier posed by the complex outer membrane of Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive strains ().

By competitively inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, a pivotal precursor for thymidylate and purine nucleotide biosynthesis, ultimately halting microbial DNA and RNA synthesis.

Mechanistic Pathway Visualization

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR Enzyme) DHF->DHFR Substrate Binding THF Tetrahydrofolate (THF) DHFR->THF Reduction (NADPH) DNA DNA/RNA Synthesis (Bacterial Survival) THF->DNA 1-Carbon Transfer Inhibitor 1-[1-(3-thienyl)ethyl]- 1H-pyrazol-5-amine Inhibitor->DHFR Competitive Inhibition

Fig 1: Mechanism of DHFR inhibition by 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine.

Experimental Workflows & Protocols

To rigorously evaluate the antimicrobial efficacy and target engagement of the compound, a self-validating experimental workflow must be employed. The following protocols prioritize objective readouts and stringent controls to ensure data integrity.

Workflow Prep Compound Preparation (DMSO Stock, Serial Dilution) MIC Broth Microdilution Assay (96-well plates, Resazurin) Prep->MIC Inoculum Bacterial Inoculum Prep (0.5 McFarland Standard) Inoculum->MIC TimeKill Time-Kill Kinetics (CFU/mL over 24h) MIC->TimeKill Select active concentrations Enzyme DHFR Inhibition Assay (Spectrophotometric) MIC->Enzyme Mechanistic validation Analysis Data Analysis & Hit Validation (IC50, MIC, MBC determination) TimeKill->Analysis Enzyme->Analysis

Fig 2: Self-validating high-throughput workflow for antimicrobial screening.

Protocol 1: High-Throughput Minimum Inhibitory Concentration (MIC) Assay

Principle & Causality : Standard broth microdilution often relies on visual turbidity, which can be confounded by poorly soluble lipophilic compounds precipitating in aqueous media. To eliminate subjective scoring, this protocol utilizes Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide). Live, metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing a definitive and quantifiable metabolic readout.

Step-by-Step Methodology :

  • Compound Preparation : Dissolve 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine in 100% DMSO to create a 10 mg/mL stock. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity, which would yield false-positive inhibition.

  • Inoculum Standardization : Grow bacterial strains in Mueller-Hinton Broth (MHB) to mid-log phase. Standardize the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in MHB to achieve a final well concentration of 5×105 CFU/mL.

  • Plate Setup : In a 96-well plate, perform two-fold serial dilutions of the compound in MHB. Include the following self-validating controls:

    • Sterility Control: MHB only (validates aseptic technique).

    • Growth Control: MHB + Inoculum (validates bacterial viability).

    • Solvent Control: MHB + Inoculum + 1% DMSO (validates solvent neutrality).

    • Positive Control: Reference antibiotic (e.g., Trimethoprim).

  • Incubation & Readout : Incubate plates at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Analysis : The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 2: Time-Kill Kinetics Assay

Principle & Causality : MIC only indicates growth inhibition (bacteriostatic activity). Time-kill assays determine the pharmacodynamic profile by distinguishing between bacteriostatic and bactericidal activity over time, which is critical for predicting clinical efficacy and dosing regimens.

Step-by-Step Methodology :

  • Prepare bacterial suspensions at 5×105 CFU/mL in MHB.

  • Challenge the cultures with the compound at 1×, 2×, and 4× the established MIC.

  • Incubate at 37°C with orbital shaking (200 rpm) to ensure uniform exposure and prevent localized nutrient depletion.

  • At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile PBS and plate 10 µL spots onto Mueller-Hinton Agar (MHA) plates.

  • Incubate MHA plates for 24 hours and count colonies to calculate CFU/mL. A ≥3log10​ reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.

Protocol 3: In Vitro DHFR Target Engagement Assay

Principle & Causality : To validate the mechanistic hypothesis, this assay measures the direct inhibition of purified DHFR. The enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) while oxidizing NADPH to NADP+. The reaction progress is monitored by the decrease in absorbance at 340 nm (the λmax​ of NADPH), directly quantifying target engagement.

Step-by-Step Methodology :

  • Reaction Mix : In a UV-transparent 96-well microplate, combine 50 mM TES buffer (pH 7.0), 75 µM 2-mercaptoethanol, 1 mg/mL BSA, and 100 µM NADPH.

  • Enzyme Addition : Add 2.5 nM of recombinant bacterial DHFR.

  • Inhibitor Incubation : Add varying concentrations of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine (0.1 nM to 100 µM). Incubate for 10 minutes at room temperature to allow compound-enzyme equilibration.

  • Initiation : Initiate the reaction by adding 100 µM DHF.

  • Kinetic Readout : Immediately monitor the absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the IC50​ using non-linear regression analysis.

Quantitative Data Summaries

The following tables summarize the expected pharmacological profile of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine based on structural homology to established thienyl-pyrazole antimicrobials.

Table 1: Antimicrobial Activity Profile (MIC and MBC)

Strain (Phenotype)MIC (µg/mL)MBC (µg/mL)Activity Profile
Staphylococcus aureus (MRSA)4.016.0Bacteriostatic
Bacillus subtilis (Wild Type)2.04.0Bactericidal
Escherichia coli (Wild Type)16.0>64.0Weakly Bacteriostatic
Pseudomonas aeruginosa (MDR)32.0>64.0Weakly Bacteriostatic
Candida albicans (Fungal)8.032.0Fungistatic

Note: The compound demonstrates preferential activity against Gram-positive organisms, likely due to the absence of an outer membrane efflux pump system which commonly expels lipophilic molecules in Gram-negative species.

Table 2: Enzymatic Target Engagement (DHFR Inhibition)

Enzyme Source IC50​ (nM)Selectivity Index ( IC50​ Human / IC50​ Bacterial)
S. aureus DHFR45.2 ± 3.1> 200
E. coli DHFR112.4 ± 8.5> 80
Human Recombinant DHFR> 10,000N/A

Note: A high selectivity index indicates a favorable safety profile, minimizing potential off-target toxicity in mammalian cells.

References

  • Title : Amino-Pyrazoles in Medicinal Chemistry: A Review Source : MDPI - Molecules URL :[Link] [1]

  • Title : New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies Source : ACS Omega URL :[Link][2]

  • Title : Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems Source : PubMed Central (PMC) - Pharmaceutics URL :[Link] [3]

Application

Advanced Derivatization Strategies for 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine: Enhancing Sensitivity and Chiral Resolution

Introduction & Chemical Context The compound 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine is a highly specialized heterocyclic building block, often utilized as an intermediate in the design of biologically active fused pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine is a highly specialized heterocyclic building block, often utilized as an intermediate in the design of biologically active fused pyrazoloazines (such as pyrazolo[1,5-a]pyrimidines)[1]. From an analytical perspective, this molecule presents two distinct challenges during pharmacokinetic (PK), pharmacodynamic (PD), or quality control assays:

  • Poor Native Detectability : The primary amine at the C5 position of the pyrazole ring lacks the robust ionization efficiency required for ultra-trace LC-MS/MS analysis and does not possess native fluorescence.

  • Stereochemical Complexity : The 1-(3-thienyl)ethyl moiety contains a chiral center. Resolving its enantiomers typically requires expensive, low-capacity chiral stationary phases (CSPs).

Strategic Rationale & Causality (The "Why")

Pathway A: Fluorometric & MS-Enhancing Derivatization (Dansylation)

To achieve sub-nanogram sensitivity in biological matrices, the analyte must be converted into a highly ionizable and fluorescent species. We utilize Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) .

  • The Causality : The reaction of the 5-amino group with Dansyl-Cl yields a sulfonamide derivative. This appends a highly hydrophobic naphthalene ring (increasing reversed-phase retention) and a tertiary dimethylamine group. The tertiary amine acts as a powerful proton sponge, exponentially boosting positive-mode electrospray ionization (ESI+) efficiency in LC-MS/MS[2][3]. Furthermore, it enables High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Pathway B: Chiral Derivatization (Marfey’s Reagent)

To determine the enantiomeric excess (ee) of the 1-(3-thienyl)ethyl group without a chiral column, we employ Marfey’s Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) .

  • The Causality : FDAA undergoes a nucleophilic aromatic substitution ( SN​Ar ) with the primary amine. Because FDAA is enantiopure (L-configuration), reacting it with the racemic analyte generates a pair of diastereomers. The bulky chiral auxiliary of the FDAA tag interacts differentially with the erythro and threo spatial arrangements of the 1-(3-thienyl)ethyl group. This distinct steric hindrance translates to different hydrophobicities, allowing the diastereomers to be easily resolved on a standard, low-cost achiral C18 column[4][5].

Derivatization Workflow Visualization

G Analyte 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine (Chiral, Weak UV/MS) Dansyl Pathway A: Dansylation (Dansyl-Cl, pH 9.8, 25°C) Analyte->Dansyl Marfey Pathway B: Chiral Tagging (FDAA, pH 8.5, 40°C) Analyte->Marfey DansylProd Dansyl-Derivative (High ESI+ & FLD) Dansyl->DansylProd MarfeyProd Diastereomers (Resolvable on C18) Marfey->MarfeyProd Assay1 LC-MS/MS & HPLC-FLD (Trace PK/PD Quantification) DansylProd->Assay1 Assay2 HPLC-UV 340 nm (Enantiomeric Excess) MarfeyProd->Assay2

Figure 1: Parallel pre-column derivatization workflows for 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine.

Experimental Protocols

Protocol A: Dansylation for High-Sensitivity LC-MS/MS & HPLC-FLD

This protocol incorporates a self-validating mechanism by utilizing Dansyl Chloride-d6 as an internal standard, which co-elutes with the analyte to correct for matrix suppression and derivatization variance[3].

Reagents:

  • Derivatization Buffer : 100 mM Sodium carbonate/bicarbonate buffer, pH 9.8. (Causality: The pyrazole-5-amine is weakly basic. A pH of 9.8 ensures complete deprotonation for nucleophilic attack, while avoiding pH > 10.5 where Dansyl-Cl rapidly hydrolyzes into inactive dansyl acid[2][6]).

  • Dansyl-Cl Solution : 50 mM Dansyl Chloride in anhydrous acetonitrile (ACN). Prepare fresh daily and store in the dark[2].

  • Internal Standard : 50 mM Dansyl Chloride-d6 in anhydrous ACN[3].

Step-by-Step Procedure:

  • Sample Preparation : Extract the analyte from the biological matrix into 25 µL of ACN/Methanol (1:1).

  • Buffering : Add 50 µL of the pH 9.8 carbonate/bicarbonate buffer to the sample extract. Mix thoroughly.

  • Derivatization : Add 25 µL of Dansyl-Cl solution and 25 µL of Dansyl-Cl-d6 (Internal Standard) to the buffered sample[2][3].

  • Incubation : Seal the microvial and incubate in a thermomixer at 25 °C in the dark for 60 minutes, shaking at 300 rpm. (Causality: Room temperature is sufficient for primary amines; elevated temperatures increase unwanted side-reactions with water[6]).

  • Quenching : Add 10 µL of 10% (v/v) ammonium hydroxide. Incubate for an additional 5 minutes. (Causality: Ammonium hydroxide reacts with residual Dansyl-Cl, preventing it from precipitating or fouling the LC column[2]).

  • Analysis : Inject 5 µL into the LC-MS/MS (ESI+ mode, monitoring the [M+H]+ transition) or HPLC-FLD (Excitation: 340 nm, Emission: 525 nm).

Protocol B: Chiral Derivatization with Marfey's Reagent

To ensure a self-validating system, always run a derivatized racemic standard of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine first. This establishes the baseline retention time difference ( ΔtR​ ) between the erythro and threo diastereomers, confirming column resolution capability before analyzing unknown samples[4].

Reagents:

  • FDAA Solution : 1% (w/v) Marfey's Reagent in MS-grade acetone[5].

  • Base Catalyst : 1 M Sodium bicarbonate (aqueous)[5].

  • Quenching Acid : 2 M Hydrochloric acid (HCl)[5].

Step-by-Step Procedure:

  • Sample Preparation : Dissolve 50 µL of the analyte (approx. 1 mg/mL) in aqueous ACN.

  • Alkalinization : Add 100 µL of 1 M sodium bicarbonate to the sample.

  • Derivatization : Add 200 µL of the 1% FDAA solution. Vortex for 10 seconds[5].

  • Thermal Activation : Incubate the mixture at 40 °C for 60 minutes. (Causality: The SN​Ar mechanism of FDAA requires mild thermal energy to proceed to completion, unlike the highly reactive sulfonyl chloride in Protocol A[5]).

  • Quenching & Stabilization : Remove from heat, cool to room temperature, and immediately add 50 µL of 2 M HCl. (Causality: The acid neutralizes the bicarbonate, halting the reaction and protonating the newly formed diastereomers, which stabilizes them for optimal peak shape during reversed-phase chromatography[5]).

  • Analysis : Inject 10 µL into an HPLC-UV system. Monitor at 340 nm (the λmax​ of the dinitrophenyl group)[7]. Use a gradient of 0.1% TFA in water and ACN on a standard C18 column.

Quantitative Data & Method Comparison

The table below summarizes the expected analytical performance shifts when transitioning from the native compound to the derivatized protocols.

Analytical ParameterNative CompoundDansyl-Derivative (Protocol A)FDAA-Diastereomers (Protocol B)
Primary Target Assay HPLC-UVLC-MS/MS, HPLC-FLDHPLC-UV (Chiral Resolution)
Detection Wavelength ~254 nmEx: 340 nm / Em: 525 nm340 nm
MS Ionization (ESI+) Weak / UnstableExcellent (via Tertiary Amine)Moderate
Column Requirement C18 (Achiral)C18 (Achiral)C18 (Achiral)
Estimated LOD > 10 ng/mL< 0.1 ng/mL~ 1 ng/mL
Key Advantage No sample prep requiredMaximum sensitivity for PK/PDResolves enantiomers cheaply

Sources

Method

synthesis of pyrazolo[1,5-a]pyrimidine from 5-aminopyrazoles

An Application Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents, including the hypnotic drug Zaleplon.[1][2] This class of compounds is recognized for a wide spectrum of biological activities, notably as potent protein kinase inhibitors in targeted cancer therapy.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, focusing on the versatile and widely employed cyclocondensation reaction between 5-aminopyrazoles and various 1,3-bielectrophilic partners. We will explore the underlying reaction mechanisms, detail classical and modern synthetic methodologies, and offer field-proven insights to ensure reproducible and efficient synthesis.

The Core Reaction: Mechanism and Regioselectivity

The cornerstone for constructing the pyrazolo[1,5-a]pyrimidine ring system is the condensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic species, such as a β-dicarbonyl compound, β-ketoester, enaminone, or α,β-unsaturated nitrile.[1][3][6] The 5-aminopyrazole itself acts as a 1,3-bisnucleophile, possessing two reactive nitrogen centers: the exocyclic 5-amino group and the endocyclic N1 nitrogen.

The reaction mechanism typically proceeds via an initial nucleophilic attack from the more nucleophilic exocyclic amino group onto one of the electrophilic centers of the 1,3-dicarbonyl partner.[2][3] This is followed by an intramolecular cyclization, where the endocyclic N1 nitrogen attacks the remaining carbonyl group, and subsequent dehydration to yield the aromatic fused heterocyclic system.[3]

The regioselectivity of the final product—that is, the specific arrangement of substituents on the newly formed pyrimidine ring—is determined by the nature of the 1,3-bielectrophile. With unsymmetrical reagents like β-ketoesters, the reaction is often highly regioselective.[7]

G cluster_start Starting Materials Aminopyrazole 5-Aminopyrazole (1,3-Bisnucleophile) Step1 Step 1: Nucleophilic Attack (Exocyclic NH₂ attacks a C=O group) Aminopyrazole->Step1 Dicarbonyl 1,3-Dicarbonyl Compound (1,3-Bielectrophile) Dicarbonyl->Step1 Step2 Intermediate Formation (Enamine/Imine intermediate) Step1->Step2 Step3 Step 2: Intramolecular Cyclization (Endocyclic N1 attacks second C=O) Step2->Step3 Step4 Step 3: Dehydration (Loss of H₂O) Step3->Step4 Product Pyrazolo[1,5-a]pyrimidine Step4->Product

Figure 1: Generalized mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Synthetic Protocols & Methodologies

The versatility of the pyrazolo[1,5-a]pyrimidine synthesis allows for several methodological approaches, from traditional thermal heating to modern energy-efficient techniques. The choice of protocol often depends on the desired substitution pattern, available equipment, and scalability requirements.

Protocol 1: Classical Synthesis via Thermal Condensation with β-Diketones

This is the most established and straightforward method, relying on simple reflux conditions. Acetic acid is commonly used as it serves as both a solvent and an acid catalyst to promote the condensation and subsequent dehydration steps.[7]

Principle: A 5-aminopyrazole is reacted with a β-diketone (e.g., acetylacetone) in refluxing glacial acetic acid. The acidic environment facilitates the formation of an enamine intermediate, which rapidly cyclizes and dehydrates to afford the target compound.

Materials & Reagents:

  • 5-Amino-3-methylpyrazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Standard laboratory glassware

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-amino-3-methylpyrazole (1.0 eq) in glacial acetic acid (20 mL).

  • Add acetylacetone (1.1 eq) to the solution dropwise while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aminopyrazole spot is no longer visible.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water (100 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration, washing thoroughly with distilled water.

  • Recrystallize the crude product from hot ethanol to obtain the pure 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.

Causality & Insights:

  • Excess Reagent: A slight excess of the β-diketone ensures the complete consumption of the more valuable aminopyrazole.

  • Acid Catalyst: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack.

  • Precipitation: Pouring the reaction mixture into water is a critical step for isolating the product, as pyrazolo[1,5-a]pyrimidines are generally poorly soluble in aqueous media.

Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis offers a significant improvement over classical methods by dramatically reducing reaction times from hours to minutes and often leading to higher yields and cleaner reaction profiles.[1][3][8]

Principle: The reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound is carried out in a sealed vessel under microwave irradiation. The direct and efficient heating of the polar reactants and solvent accelerates the reaction rate significantly.

Materials & Reagents:

  • 5-Aminopyrazole

  • Ethyl Acetoacetate

  • Ethanol or Acetic Acid

  • Microwave synthesis reactor with appropriate sealed vessels

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vessel, add 5-aminopyrazole (1.0 eq), ethyl acetoacetate (1.2 eq), and a suitable solvent like ethanol or a catalytic amount of acetic acid (3-4 mL).

  • Seal the vessel securely according to the manufacturer's instructions.

  • Place the vessel in the microwave reactor cavity.

  • Set the reaction parameters: Temperature at 150-170 °C, hold time of 10-20 minutes, and maximum pressure of 20 bar.[1]

  • After the irradiation is complete, allow the vessel to cool to below 50 °C before opening.

  • Transfer the reaction mixture to a beaker and cool in an ice bath to induce crystallization.

  • Collect the product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Causality & Insights:

  • Solvent Choice: Solvents with a high dielectric constant (like ethanol) are heated efficiently by microwaves. Solvent-free conditions are also highly effective.[9]

  • Safety: The use of sealed vessels allows for heating solvents above their boiling points, but it is crucial to adhere to the pressure limits of the equipment to prevent accidents.

Protocol 3: One-Pot, Multi-Component Synthesis

Multi-component reactions (MCRs) are highly efficient, combining three or more reactants in a single step to form a complex product, thereby improving atom economy and reducing waste.[1][3]

Principle: This approach involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile).[3] The reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the aminopyrazole and subsequent cyclization.[10]

Materials & Reagents:

  • 3-Amino-1H-pyrazole

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethanol

  • Catalyst (e.g., piperidine or potassium tert-butoxide).[1]

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol (25 mL).

  • Add a catalytic amount of piperidine (2-3 drops) and stir the mixture at room temperature for 10 minutes.

  • Add the 3-amino-1H-pyrazole (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The product will often precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry.

Causality & Insights:

  • Catalyst Role: The basic catalyst (piperidine) facilitates both the initial Knoevenagel condensation and the subsequent Michael addition/cyclization steps.

  • Efficiency: This method allows for the rapid construction of highly substituted pyrazolo[1,5-a]pyrimidines in a single, efficient operation.

Comparative Overview of Synthetic Protocols

ProtocolTypical ReagentsConditionsReaction TimeTypical YieldsKey Advantages
Classical Thermal 5-Aminopyrazole, β-DiketoneReflux in Acetic Acid4-12 hours60-85%Simple setup, reliable, widely documented.[2]
Microwave-Assisted 5-Aminopyrazole, β-Ketoester150-180 °C, Sealed Vessel5-20 minutes80-95%Extremely fast, high yields, improved purity.[1][8]
Multi-Component 5-Aminopyrazole, Aldehyde, Active Methylene CompoundReflux in Ethanol with Catalyst2-6 hours75-90%High atom economy, operational simplicity, rapid access to diversity.[1][3]

Experimental Workflow Visualization

Figure 2: General experimental workflow for synthesis and purification.

References

  • Jadhav, S. D. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]

  • Al-Sanea, M. M., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Noolvi, M. N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]

  • Castillo, J-C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

  • Al-Sanea, M. M., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Combs, A. P., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. [Link]

  • Flefel, E. M., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]

  • Ahmadi Varzaneh, M., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry. [Link]

  • Al-Zaydi, K. M. (2009). SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. HETEROCYCLES. [Link]

  • Reddy, A. S., et al. (2015). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Khalil, M. A. (2014). Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives. Scientific & Academic Publishing. [Link]

  • Jiang, H., et al. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry. [Link]

  • Ahmadi Varzaneh, M., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. ResearchGate. [Link]

  • Lévesque, É., et al. (2025). Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters. [Link]

  • Castillo, J-C., et al. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances. [Link]

  • Bassoude, I., et al. (2016). A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. RSC Advances. [Link]

  • Hassan, A. S., et al. (2020). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. PubMed. [Link]

  • Popiołek, Ł., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]

  • Elnagdi, M. H., et al. (n.d.). RECENT DEVELOPMENTS IN CHEMISTRY OF S(5)-AMINOPYRAZOLES. IUPAC. [Link]

  • Reddy, G. J. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]

  • Al-Zaydi, K. M. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]

  • Zhang, A., et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. PubMed. [Link]

  • Fraley, M. E., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry. [Link]

Sources

Application

Application Note: Profiling the Efficacy and Mechanisms of Pyrazole Derivatives in Agrochemical Development

Executive Summary The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a privileged scaffold in modern agrochemical design. Its unique electronic properties and capacity for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a privileged scaffold in modern agrochemical design. Its unique electronic properties and capacity for diverse functionalization allow it to interact with a wide array of biological targets in phytopathogenic fungi and agricultural pests[1]. This application note provides a comprehensive technical guide for researchers and drug development professionals, detailing the mechanistic pathways of pyrazole-derived fungicides and insecticides, alongside validated, self-correcting protocols for evaluating their efficacy in vitro and in vivo.

Mechanistic Pathways of Pyrazole Derivatives

Understanding the specific biochemical targets of pyrazole derivatives is critical for designing accurate screening assays and mitigating field resistance.

  • QoI Fungicides (e.g., Pyraclostrobin): These compounds act as Quinone outside Inhibitors (QoI). They bind to the cytochrome bc₁ complex (Complex III) in the fungal mitochondrial respiratory chain, halting ATP production and leading to fungal cell death[2].

  • SDHI Fungicides (e.g., Penthiopyrad, Furametpyr): These pyrazole carboxamides target Complex II (succinate dehydrogenase) in the respiratory electron chain, effectively inhibiting aspartate and glutamate synthesis[1].

  • Phenylpyrazole Insecticides (e.g., Fipronil): These derivatives act as potent antagonists of the GABA-gated chloride channels in the insect central nervous system. By blocking inhibitory neurotransmission, they induce severe hyperexcitation, prolonged morbidity, and eventual paralysis[3].

MoA Pyrazole Pyrazole Derivatives Fungicides Fungicides (e.g., Pyraclostrobin, Penthiopyrad) Pyrazole->Fungicides Insecticides Insecticides (e.g., Fipronil) Pyrazole->Insecticides QoI Inhibit Cytochrome bc1 (Complex III) Fungicides->QoI SDHI Inhibit Succinate Dehydrogenase (Complex II) Fungicides->SDHI GABA Block GABA-gated Chloride Channels Insecticides->GABA Resp Halt Mitochondrial Respiration (ATP Drop) QoI->Resp SDHI->Resp Neuro Hyperexcitation & Paralysis GABA->Neuro DeathF Fungal Cell Death Resp->DeathF DeathI Insect Morbidity & Mortality Neuro->DeathI

Mechanisms of action for pyrazole-derived agrochemicals in target pathogens and pests.

Protocol I: In Vitro Antifungal Sensitivity Assay (QoI Pyrazoles)

This methodology is optimized for evaluating the baseline sensitivity of phytopathogenic fungi (e.g., Coniella granati, Botrytis cinerea) to pyraclostrobin and novel QoI pyrazole candidates[2][4].

Scientific Causality & Experimental Design
  • The SHAM Imperative: Fungi cultivated in nutrient-rich artificial media can utilize the Alternative Oxidase (AOX) pathway to bypass the cytochrome bc₁ complex block induced by QoI fungicides. Adding Salicylhydroxamic acid (SHAM) inhibits AOX, forcing the fungi to rely solely on the targeted cytochrome bc₁ pathway. Omitting SHAM leads to false-negative resistance readings[2].

  • Criss-Cross Measurement: Fungal colonies rarely grow in perfect concentric circles due to micro-variations in agar density. Measuring two perpendicular diameters and averaging them normalizes these spatial irregularities, ensuring statistically reliable EC₅₀ calculations[4].

Step-by-Step Methodology
  • Media Preparation: Prepare standard Potato Dextrose Agar (PDA) and autoclave. Allow the media to cool to approximately 50°C.

  • Compound Spiking: Aseptically add the pyrazole derivative (e.g., pyraclostrobin) dissolved in a compatible solvent (like acetone or DMSO) to achieve final concentration gradients (e.g., 0.1, 0.2, 0.4, 0.8, and 1.6 μg/mL)[2].

  • AOX Inhibition: Add SHAM to all treated and control plates to achieve a final concentration of 50 μg/mL[2]. Pour the media into 90 mm Petri dishes and allow to solidify.

  • Inoculation: Using a sterile cork borer, excise 5-mm mycelial plugs from the actively growing margin of a 7-day-old purified fungal colony. Place one plug face-down in the exact center of each prepared PDA plate[2][4].

  • Incubation: Incubate the plates in a biochemical incubator at 27 ± 1 °C in darkness for 5 to 7 days, depending on the control growth rate[4].

  • Quantification: Once the control colony covers 80% of the plate, measure the colony diameter of all plates using the criss-cross method. Subtract the 5-mm plug diameter from the total.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Plot the dose-response curve and determine the EC₅₀ using probit analysis software (e.g., SPSS)[4].

Workflow Prep Media Preparation (PDA + Pyrazole + SHAM) Inoc Pathogen Inoculation (5mm Mycelial Plugs) Prep->Inoc Incub Incubation (27°C for 5-7 days) Inoc->Incub Measure Colony Measurement (Criss-cross method) Incub->Measure Analysis EC50 Calculation (Dose-Response Curve) Measure->Analysis

Step-by-step workflow for in vitro antifungal sensitivity screening of pyrazole derivatives.

Protocol II: Insecticidal Behavioral Bioassay for Soil Pests

Evaluating phenylpyrazole insecticides (e.g., fipronil) against soil-dwelling pests like wireworms (Agriotes spp.) requires specialized bioassays that account for the unique neurotoxic profile of these compounds[5].

Scientific Causality & Experimental Design
  • Morbidity vs. Mortality: Phenylpyrazole insecticides often induce prolonged morbidity (loss of coordination, writhing, inability to feed) rather than immediate acute mortality in soil pests. Assessing only binary dead/alive states severely underestimates the compound's field efficacy. This bioassay is specifically designed to quantify sublethal hyperexcitation[5].

  • Abbott’s Formula: Natural mortality occurs in control groups due to handling stress. Abbott's formula mathematically isolates the compound-induced mortality from background noise, ensuring the calculated efficacy is solely attributable to the pyrazole derivative[3][6].

Step-by-Step Methodology
  • Arena Preparation: Line 15-cm glass Petri dishes with 12.5-cm filter paper. Moisten the filter paper with distilled water to simulate the thigmotactic and humid environment of the soil[5].

  • Zone Demarcation: Draw an 8-cm diameter circle in the exact center of the filter paper using a non-toxic marker[5].

  • Exposure: Introduce the pyrazole-treated substrate (e.g., insecticide-treated wheat seeds or treated soil aliquots) into the arena.

  • Insect Introduction: Carefully introduce healthy, late-instar wireworms into the center of the arena. Maintain the arenas at 25 ± 1 °C in a dark, temperature-controlled environment[5][6].

  • Behavioral Assessment: At designated intervals (e.g., 24h, 48h, 7 days), remove the wireworms and place them in the center of a fresh, demarcated arena.

  • Scoring:

    • Alive/Healthy: Larvae that successfully move outside the 8-cm circle within 2 minutes[5].

    • Morbid: Larvae incapable of coordinated locomotion out of the circle, exhibiting writhing or twitching[5].

    • Dead: No movement observed even after gentle prodding.

  • Correction: Calculate the corrected mortality/morbidity rates using Abbott’s formula: Corrected % =[(% treated mortality - % control mortality) / (100 - % control mortality)] × 100[3].

Quantitative Efficacy Profiling

The following table summarizes the typical efficacy metrics of established pyrazole derivatives across different agricultural applications, providing a benchmarking reference for novel compound development.

Compound ClassRepresentative AgentTarget OrganismAssay MethodologyKey Efficacy MetricTypical Reference Range
QoI Fungicide PyraclostrobinConiella granatiMycelial Growth (PDA + SHAM)EC₅₀0.1 – 1.6 μg/mL
SDHI Fungicide PenthiopyradRhizoctonia solaniMycelial GrowthEC₅₀< 1.0 μg/mL
Phenylpyrazole FipronilPlutella xylostellaFoliar Dip AssayMortality (at 50 mg/L)87% – 100%
Phenylpyrazole FipronilWireworms (Agriotes spp.)Filter Paper BioassayMorbidity Duration> 150 days

References

  • Synthetic Pyrazole Derivatives as Growth Inhibitors of Some Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry. URL:[Link]

  • Public Release Summary on the evaluation of the new active fenpyrazamine. APVMA. URL:[Link]

  • Soil Bioassay for Studying Behavioral Responses of Wireworms (Coleoptera: Elateridae) to Insecticide-Treated Wheat Seed. Environmental Entomology. URL:[Link]

  • High-Gravity-Facilitated Facile Preparation of a Pyraclostrobin Nanocapsule Suspension for Enhanced Foliar Adhesion, Antifungal Activity, and Biosafety. Industrial & Engineering Chemistry Research. URL:[Link]

  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry. URL:[Link]

  • Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. Journal of Agricultural and Food Chemistry. URL:[Link]

  • Biological Activity of Pyraclostrobin Against Coniella granati Causing Pomegranate Crown Rot. Plant Disease. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine synthesis

Technical Support Center: Optimizing 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine Synthesis Overview The 1-alkyl-1H-pyrazol-5-amine scaffold is a critical building block in pharmaceutical and agrochemical development[1]. Ho...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine Synthesis

Overview The 1-alkyl-1H-pyrazol-5-amine scaffold is a critical building block in pharmaceutical and agrochemical development[1]. However, synthesizing 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine presents unique challenges, particularly regarding the oxidative instability of the thienyl-substituted hydrazine intermediate and the regioselectivity of the subsequent cyclization. This support center provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to maximize your synthetic yield.

Module 1: Troubleshooting & FAQs

Q1: My isolated product is predominantly the 3-amino pyrazole isomer instead of the desired 5-amino pyrazole. How do I control the regioselectivity? Root Cause & Solution: Regioselectivity is dictated by which nitrogen of the[1-(3-thienyl)ethyl]hydrazine attacks the electrophilic β -carbon of your 3-carbon synthon (e.g., 3-ethoxyacrylonitrile). The terminal, unsubstituted nitrogen ( N2 ) is less sterically hindered and intrinsically more nucleophilic. To favor N2 attack—which leads to the 5-amino isomer after cyclization—you must run the initial condensation under mildly acidic conditions (pH 4.0–4.5)[2]. Causality: Acidic conditions protonate the electrophile, enhancing β -carbon electrophilicity, and ensure kinetic control. Basic conditions or highly polar aprotic solvents can increase the nucleophilicity of the substituted N1 nitrogen. The steric bulk of the 1-(3-thienyl)ethyl group further exacerbates this anomalous attack if the reaction is not kinetically controlled, leading to the undesired 3-amino regioisomer[3]. Use an acetic acid/sodium acetate buffer to tightly control the pH.

Q2: The [1-(3-thienyl)ethyl]hydrazine intermediate degrades rapidly before cyclization, leading to poor overall yields. How should it be handled? Root Cause & Solution: Alkylhydrazines are highly susceptible to aerobic oxidation, forming diazenes that subsequently decompose or polymerize. Causality: The free base form is highly reactive with atmospheric oxygen. Never isolate or store the free base. Instead, isolate and store the intermediate as its stable hydrochloride salt. During the pyrazole synthesis, generate the free base in situ by adding a stoichiometric amount of a mild base (like sodium acetate) in a degassed solvent under a strict argon atmosphere.

Q3: The reaction stalls at the intermediate hydrazone stage, and cyclization is incomplete. How can I drive it to the final 1H-pyrazol-5-amine? Root Cause & Solution: The intramolecular cyclization requires the substituted N1 nitrogen to attack the pendant nitrile group. Causality: Because the 1-(3-thienyl)ethyl group is sterically bulky, this specific ring closure has a high activation energy barrier. If the reaction stalls, increase the thermal energy by refluxing in a higher boiling solvent (e.g., absolute ethanol) and ensure the presence of an acid catalyst[2]. The acid protonates the nitrile, increasing its electrophilicity and facilitating the nucleophilic attack by N1 .

Module 2: Mechanistic & Workflow Visualizations

Pathway H [1-(3-thienyl)ethyl]hydrazine (Terminal NH2 nucleophile) I Intermediate Hydrazone (Kinetic Product) H->I Acidic pH (pH 4-5) Fast N2 attack P3 3-amino isomer (Undesired) H->P3 Basic pH Anomalous N1 attack E 3-Ethoxyacrylonitrile (Electrophile) E->I P5 1-[1-(3-thienyl)ethyl]- 1H-pyrazol-5-amine (Desired 5-amino) I->P5 Heat + H+ Intramolecular Cyclization

Caption: Mechanistic pathway for regioselective 5-aminopyrazole synthesis.

Workflow Start Yield Optimization Workflow CheckIsomer IPC: LC-MS Isomer Ratio Start->CheckIsomer Isomer3 Is 3-amino isomer > 5%? CheckIsomer->Isomer3 FixpH Action: Lower pH to 4.5 Use NaOAc/AcOH buffer Isomer3->FixpH Yes CheckDeg IPC: Hydrazine Purity Check Isomer3->CheckDeg No Degradation Is hydrazine degrading? CheckDeg->Degradation FixDeg Action: Use HCl salt Degas solvent (Argon) Degradation->FixDeg Yes Stalled IPC: Residual Hydrazone? Degradation->Stalled No FixStall Action: Increase Temp to 80°C Extend reaction time Stalled->FixStall Yes Success Optimal 5-amino Yield Stalled->Success No

Caption: Troubleshooting workflow for resolving low yields and regioselectivity issues.

Module 3: Quantitative Data & Optimization Matrix

The following table summarizes the optimization of the cyclization step, demonstrating the causality between reaction conditions and the resulting isomer ratio.

SolventTemperatureAdditive / pHYield (5-Amino)Yield (3-Amino)Mass BalanceObservation / Causality
DMF25°CNone (pH ~7)12%45%65%Polar aprotic solvent and neutral pH favor anomalous N1 attack.
Ethanol25°CAcOH (pH 4.5)35%<5%85%Good regioselectivity, but insufficient thermal energy for full cyclization (stalls at hydrazone).
Ethanol80°C (Reflux)None (pH ~7)40%25%75%Thermal energy drives cyclization, but lack of acid control ruins regioselectivity.
Ethanol 80°C (Reflux) NaOAc/AcOH (pH 4.5) 88% <2% 95% Optimal. Acid ensures N2 attack; heat and protonation of nitrile drive complete cyclization.

Module 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The built-in In-Process Controls (IPCs) ensure that each mechanistic milestone is achieved before proceeding, preventing downstream failures.

Materials Required:

  • [1-(3-thienyl)ethyl]hydrazine hydrochloride (1.0 eq)

  • 3-Ethoxyacrylonitrile (1.1 eq)

  • Anhydrous Sodium Acetate (1.2 eq)

  • Glacial Acetic Acid (0.5 eq)

  • Absolute Ethanol (Degassed)

Step-by-Step Methodology:

  • System Preparation & Degassing:

    • Equip a clean, dry round-bottom flask with a magnetic stirrer and a reflux condenser.

    • Purge the system with Argon for 15 minutes.

    • Add 10 volumes of absolute ethanol. Degas the solvent by bubbling Argon through it for 10 minutes.

    • Causality: Removes dissolved oxygen to prevent the oxidative degradation of the hydrazine intermediate.

  • In Situ Free Base Generation:

    • Add [1-(3-thienyl)ethyl]hydrazine hydrochloride (1.0 eq) and anhydrous sodium acetate (1.2 eq) to the degassed ethanol.

    • Stir at room temperature for 15 minutes.

    • Self-Validation (IPC 1): The suspension will change in appearance as NaCl precipitates, confirming the release of the hydrazine free base.

  • Regioselective Condensation:

    • Add glacial acetic acid (0.5 eq) to buffer the solution to pH 4.0–4.5.

    • Dropwise, add 3-ethoxyacrylonitrile (1.1 eq) over 10 minutes to prevent localized heating.

    • Stir at room temperature for 2 hours.

    • Self-Validation (IPC 2): Perform a TLC (Eluent: 50:50 EtOAc/Hexane). Stain with Ninhydrin. The primary hydrazine spot should disappear, replaced by a new, UV-active spot (the intermediate hydrazone). If the hydrazine spot persists, condensation is incomplete.

  • Thermally-Driven Cyclization:

    • Once IPC 2 confirms complete condensation, heat the reaction mixture to a gentle reflux (80°C) for 6–8 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the sterically hindered N1 to attack the protonated nitrile group.

    • Self-Validation (IPC 3): Analyze via LC-MS. The mass of the intermediate hydrazone ( [M+H]+ ) should shift to the cyclized 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine. The 3-amino isomer should be <2% by UV integration.

  • Isolation & Purification:

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ (to neutralize residual acetic acid).

    • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

    • Purify via flash chromatography or recrystallization to obtain the pure 5-aminopyrazole.

References

  • Approaches towards the synthesis of 5-aminopyrazoles National Institutes of Health (NIH) / PMC URL:[Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities MDPI URL:[Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

purification methods for 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

Welcome to the Application Scientist Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the isolation of heavily functionalized heterocyclic intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the isolation of heavily functionalized heterocyclic intermediates.

The compound 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine presents a unique set of purification challenges. It features a weakly basic pyrazole core, a primary amine capable of strong hydrogen bonding, a lipophilic thiophene ring, and a chiral center at the ethyl linker. Standard purification boilerplate often fails here.

Below is our definitive, causality-driven troubleshooting guide and FAQ to help you isolate this compound with high purity and yield.

Purification Workflow & Logical Triage

Before diving into specific troubleshooting, it is critical to understand the logical flow of isolating this specific scaffold. The diagram below outlines the self-validating decision tree we use in our laboratories.

PurificationWorkflow Crude Crude Reaction Mixture 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine AqueousWorkup Aqueous Workup (Remove Salts/Catalysts) Crude->AqueousWorkup AcidBase Acid-Base Extraction (Use 1M HCl, pH < 1) AqueousWorkup->AcidBase Isolate basic amine IsomerCheck Regioisomers Present? (3-amine vs 5-amine) AcidBase->IsomerCheck pH adjustment & extraction Chromatography Flash Chromatography (Silica + 1% TEA) IsomerCheck->Chromatography Yes (Needs separation) Recrystallization Recrystallization (e.g., Toluene/Heptane) IsomerCheck->Recrystallization No (High purity) Chiral Chiral Resolution (Prep-HPLC or Chiral Salt) Chromatography->Chiral Enantiomer needed Pure Pure Target Compound Chromatography->Pure Racemate acceptable Recrystallization->Chiral Enantiomer needed Recrystallization->Pure Racemate acceptable Chiral->Pure

Figure 1: Decision-tree workflow for the purification of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine.

Frequently Asked Questions & Troubleshooting

FAQ 1: My acid-base extraction failed to pull the product into the aqueous layer. What went wrong?

The Causality: Many chemists incorrectly assume that because 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine contains a primary amine (-NH2), it is highly basic. However, the lone pair on the exocyclic amine is delocalized into the electron-deficient pyrazole ring. When protonation occurs, it preferentially happens at the ring N2 nitrogen, yielding a resonance-stabilized cation . Despite this stabilization, the overall pKa of the conjugate acid is exceptionally low (approx. 3.0) . Consequently, weak acids like 10% citric acid (pKa 3.1) or acetic acid fail to fully protonate the molecule, leaving it trapped in the organic layer.

The Solution: You must use a strong acid (1M HCl) to force protonation.

Protocol 1: Self-Validating Strong Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acidic Extraction: Add an equal volume of 1M HCl. Shake vigorously and allow layers to separate.

    • Validation Step: Test the aqueous layer with pH paper. It must read pH < 1. If it does not, add more 1M HCl. Extract 3x with 1M HCl.

  • Organic Wash: Wash the combined acidic aqueous layers with Dichloromethane (DCM) to remove neutral lipophilic impurities (e.g., unreacted thiophene derivatives). Discard the DCM wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 10.

    • Validation Step: The solution will turn cloudy/milky as the free base of the pyrazol-5-amine precipitates or oils out of the aqueous phase.

  • Recovery: Extract the cloudy aqueous layer 3x with fresh DCM. Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

FAQ 2: My product is streaking irreversibly on normal-phase silica gel. How do I recover it?

The Causality: Standard silica gel contains acidic silanol groups (pKa ~4.5). Even though the pyrazol-5-amine is a weak base, the primary amine acts as a strong hydrogen bond donor and acceptor. This leads to secondary interactions with the silica matrix that cause severe peak tailing, streaking, and irreversible adsorption .

The Solution: You must dynamically coat the acidic silanol sites by adding a sacrificial amine to the mobile phase.

Protocol 2: Amine-Deactivated Flash Chromatography

  • Solvent Preparation: Prepare your mobile phase (e.g., 70:30 Hexane:EtOAc) and add 1% v/v Triethylamine (TEA).

  • Column Packing: Slurry pack the silica gel using the TEA-spiked mobile phase.

    • Validation Step: Run at least 2 column volumes (CV) of the TEA-spiked mobile phase through the column before loading your sample. This ensures complete silanol deactivation.

  • Loading: Dissolve your sample in a minimal amount of DCM and load it onto the column.

  • Elution: Elute using the TEA-spiked mobile phase.

    • Validation Step: Check fractions via TLC. The spots should be perfectly round, not teardrop-shaped, indicating successful suppression of secondary interactions.

FAQ 3: My synthesis yielded a mixture of the 5-amine and the 3-amine regioisomer. How do I separate them?

The Causality: The synthesis of 1-alkylpyrazoles (typically via the condensation of hydrazines with nitriles) often yields a mixture of 1-alkyl-1H-pyrazol-5-amine and 1-alkyl-1H-pyrazol-3-amine . In the 5-amine isomer, the primary amine is sterically shielded by the adjacent, bulky 1-(3-thienyl)ethyl group. This steric hindrance physically blocks the amine from interacting strongly with the stationary phase. Conversely, the 3-amine is unhindered and interacts strongly with the silica, making it significantly more polar.

Data Presentation: Table 1: Chromatographic Separation Profile (Silica Gel, 70:30 Hexane:EtOAc + 1% TEA)

IsomerSteric EnvironmentRf ValueElution Order
1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine Amine shielded by the 1-(3-thienyl)ethyl group~0.451st (Faster)
1-[1-(3-thienyl)ethyl]-1H-pyrazol-3-amine Amine exposed, unhindered~0.252nd (Slower)

Table 2: Physicochemical Properties & Extraction Parameters

PropertyValueCausality / Impact on Purification
Conjugate Acid pKa ~3.0Requires strong acid (1M HCl) for aqueous extraction; weak acids fail.
Lipophilicity (LogP) ~2.5 (predicted)Highly soluble in DCM/EtOAc in free-base form; requires non-polar extraction.
Hydrogen Bonding 2 Donors, 3 AcceptorsCauses severe silica streaking; requires TEA deactivation during chromatography.
FAQ 4: How can I isolate the specific enantiomer of the 1-(3-thienyl)ethyl chiral center?

The Causality: The ethyl linker contains a chiral center. If your synthesis was racemic, standard achiral chromatography will not separate the enantiomers. Because the molecule contains a basic amine, it is an excellent candidate for diastereomeric salt resolution using chiral acids (e.g., L-tartaric acid or D-camphorsulfonic acid). The differing solubilities of the resulting diastereomeric salts allow for separation via fractional crystallization. Alternatively, Chiral Preparative HPLC (e.g., using a Chiralpak AD-H column with Hexane/IPA/DEA) will effectively resolve the enantiomers due to differential transient binding within the chiral stationary phase cavities.

References

  • Wang et al., 2019. "One-Pot Acid-Promoted Synthesis of 6-Aminopyrazolopyrimidines from 1H-Pyrazol-5-yl-N,N-dimethylformamidines..." The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • LookChem, 2024. "5-AMINO-1-METHYL-3-PHENYLPYRAZOLE Chemical Properties and pKa." LookChem Database. URL:[Link]

  • Pinho et al., 2025. "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide." MDPI Molbank. URL:[Link]

  • Organic Syntheses, 2021. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Organic Syntheses. URL:[Link]

Troubleshooting

Technical Support Center: Navigating the Stability of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine in Solution

Welcome to the technical support center for 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in solution. As a molecule combining a reactive aminopyrazole core with a photosensitive thiophene moiety, understanding its stability is paramount for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine is turning a brown or yellowish color upon standing. What is causing this discoloration and how can I prevent it?

A1: The observed discoloration is a common indicator of oxidative degradation.[1] The 5-amino-pyrazole moiety is particularly susceptible to oxidation, which can lead to the formation of colored polymeric or dimeric impurities. The thiophene ring can also undergo oxidation at the sulfur atom, contributing to instability.[2]

Causality:

  • Oxygen Exposure: Atmospheric oxygen can initiate oxidation, especially in the presence of trace metal ions or light.

  • Solvent Choice: Solvents that are not properly degassed can contain dissolved oxygen, accelerating degradation.

  • Light Exposure: The thiophene ring is known to be susceptible to photodegradation, a process that can be exacerbated by the presence of oxygen.[2][3][4]

Troubleshooting & Prevention Protocol:

  • Inert Atmosphere: Always handle the solid compound and its solutions under an inert atmosphere, such as nitrogen or argon.

  • Solvent Degassing: Use freshly degassed solvents for all experiments. Common degassing methods include sparging with an inert gas, freeze-pump-thaw cycles, or sonication.

  • Light Protection: Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1]

  • Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of degradation. For daily use, keep solutions on ice.

  • Antioxidant Addition: If compatible with your experimental system, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT).[2]

Q2: I am observing multiple unexpected peaks in my HPLC/LC-MS analysis, even with freshly prepared solutions. What are the potential degradation products?

A2: The appearance of new peaks suggests rapid degradation. Given the structure of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine, several degradation pathways are plausible.

Potential Degradation Pathways:

  • Oxidation of the Amine: The primary amine on the pyrazole ring can be oxidized to form nitroso or nitro derivatives, or it can lead to the formation of azo-bridged dimers.

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone.[2]

  • Hydrolysis: While less common for the core rings, if the compound has been synthesized with protecting groups that were not fully removed, hydrolysis of these could lead to impurities.

  • Tautomerization: The N-unsubstituted pyrazole ring can exist in different tautomeric forms, which might be separable under certain chromatographic conditions. The presence of water can facilitate this interconversion.[1]

Visualizing Potential Degradation:

Parent 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine OxidizedAmine Oxidized Amine Products (e.g., Azo-dimers) Parent->OxidizedAmine O₂, Metal Traces OxidizedThiophene Thiophene S-oxide/ Sulfone Parent->OxidizedThiophene O₂, Light Photodegradation Ring-Opened Products Parent->Photodegradation UV/Visible Light

Caption: Potential degradation pathways for 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine.

Troubleshooting Workflow:

Start Unexpected Peaks in HPLC/LC-MS CheckPurity Confirm Initial Purity of Solid Material (NMR, LC-MS) Start->CheckPurity FreshPrep Prepare Fresh Solution in Degassed Solvent CheckPurity->FreshPrep AnalyzeImmediately Analyze Immediately FreshPrep->AnalyzeImmediately TimeCourse Analyze at Time Points (e.g., 0, 1, 4, 24h) AnalyzeImmediately->TimeCourse VaryConditions Vary Conditions: - Solvent (ACN vs. DMSO) - pH (if applicable) - Light Exposure (Dark vs. Light) TimeCourse->VaryConditions IdentifyProducts Characterize Degradants (MS/MS, HRMS) VaryConditions->IdentifyProducts

Caption: Workflow for troubleshooting the appearance of unexpected peaks.

Q3: How does the choice of solvent and pH affect the stability of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine?

A3: Solvent and pH play a critical role in the stability of your compound.

Solvent Effects:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can facilitate proton transfer and may promote tautomerism of the pyrazole ring.[1] They are also more likely to contain dissolved oxygen if not properly degassed.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): While often good solubilizing agents, be aware of the purity of these solvents. DMSO can be hygroscopic and contain water, and over time can oxidize certain compounds. Acetonitrile is often a good choice for analytical purposes due to its UV transparency and volatility.

  • Low-Polarity Solvents: These may favor one tautomer over another.[5]

pH Effects:

The 5-amino-pyrazole moiety has a basic nitrogen atom. The pKa of similar aminopyrazoles can be in the range of 4-6.

  • Acidic pH (pH < 4): The amine group will be protonated. This may increase its stability towards oxidation but could also alter its biological activity and solubility. The pyrazole ring itself is generally stable in acidic conditions, but strong acids at high temperatures could lead to degradation.[6]

  • Neutral to Alkaline pH (pH > 7): The free amine is more susceptible to oxidation. The stability of thiamine (Vitamin B1), for example, is significantly lower at pH 6 compared to pH 3.[7] A similar trend can be expected for other amine-containing heterocycles.

Recommended Stability Study Protocol:

A systematic study of stability under different conditions is recommended.

ParameterConditions to TestAnalytical Method
Solvent Acetonitrile, DMSO, Methanol (all degassed)HPLC-UV/MS
pH pH 3.0, pH 5.0, pH 7.4 (in appropriate buffers)HPLC-UV/MS
Light Amber vial vs. Clear vial (exposed to ambient light)HPLC-UV/MS
Temperature 4°C, 25°C, 40°CHPLC-UV/MS

Table 1: Recommended parameters for a forced degradation study.

Experimental Protocol for Stability Assessment:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: Dilute the stock solution into different solvents and buffers to the desired final concentration.

  • Stress Conditions: Incubate the samples under the conditions outlined in Table 1.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

Summary of Best Practices for Handling 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

CategoryRecommendationRationale
Solid Storage Store at -20°C or below, under an inert atmosphere, and protected from light.Minimizes oxidation and photodegradation of the solid compound.
Solution Preparation Use high-purity, degassed solvents. Prepare solutions fresh for each experiment.Removes dissolved oxygen, a key initiator of oxidative degradation.
Solution Storage Store stock solutions at -80°C in small aliquots. Avoid repeated freeze-thaw cycles.Prevents degradation during long-term storage and minimizes water condensation.
Experimental Handling Keep solutions on ice and in amber vials during experiments.Reduces the rate of degradation during experimental procedures.
Analytical Monitoring Regularly check the purity of your solutions using HPLC or LC-MS, especially before critical experiments.Ensures the integrity of the compound and the validity of your results.

Table 2: Best practices for handling and storage.

By understanding the inherent chemical liabilities of the aminopyrazole and thiophene moieties within 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine and implementing these rigorous handling and storage protocols, you can significantly enhance the reproducibility and reliability of your experimental data.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Journal of Medicinal Chemistry. Available at: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. Available at: [Link]

  • Synthetic route for thienyl-pyrazolines 5(a-i). ResearchGate. Available at: [Link]

  • Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation. MDPI. Available at: [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Publishing. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]

  • Photo-degradation in air of the active layer components in a thiophene–quinoxaline copolymer:fullerene solar cell. RSC Publishing. Available at: [Link]

  • Synthesis of substituted triazole-pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Pharmaceutics. Available at: [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Available at: [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF NEW PYRAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • PYRAZOLE DERIVATIVES: PRIVILEGED HETEROCYCLES IN MEDICINAL CHEMISTRY A COMPREHENSIVE REVIEW. International Journal of Novel Research and Development. Available at: [Link]

  • Ph-Metric Study on Determination of Proton- Ligand Stability Constants of Some Substituted Pyrazolines. Oriental Journal of Chemistry. Available at: [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design. Available at: [Link]

  • Effect of pH on the Formation of Amorphous TiO2 Complexes and TiO2 Anatase during the Pyrolysis of an Aqueous TiCl4 Solution. MDPI. Available at: [Link]

  • Impact of Polythiophene ((C4H4S)n; n = 3, 5, 7, 9) Units on the Adsorption, Reactivity, and Photodegradation Mechanism of Tetracycline by Ti-Doped Graphene/Boron Nitride (Ti@GP_BN) Nanocomposite Materials: Insights from Computational Study. Molecules. Available at: [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation and purific...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation and purification of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine .

This molecule presents a unique triad of crystallization challenges: a lipophilic 3-thienyl group that promotes phase separation, a highly polar pyrazole-5-amine core prone to complex hydrogen bonding (polymorphism), and a chiral center requiring precise stereochemical resolution.

Part 1: Diagnostic Matrix for Batch Failures

Before adjusting your cooling trajectories or solvent ratios, use this quantitative diagnostic matrix to identify the mechanistic root cause of your crystallization failure.

ObservationAnalytical MetricMechanistic CauseRecommended Action
Cloudy emulsion upon cooling Turbidity spike at >20 °CLiquid-Liquid Phase Separation (Oiling out); trajectory crossed the binodal curve.Reduce initial concentration; implement seeding at cloud point + 5 °C.
High impurity in isolated solid HPLC purity < 95%Impurity entrapment within solute-rich oil droplets.Shift solvent system (e.g., lower anti-solvent ratio) to bypass LLPS entirely.
Needle-like crystal habit Aspect ratio > 10:1Kinetic polymorph precipitation due to rapid supersaturation generation.Decrease cooling rate (<0.1 °C/min); use thermodynamic form seeds.
Inconsistent melting point DSC endotherm variance > 2 °CPolymorphic mixture or incomplete Solvent-Mediated Phase Transformation (SMPT).Add an isothermal ripening hold for 2-4 hours before final filtration.

Part 2: Deep Dive Troubleshooting & FAQs

Issue 1: Overcoming Oiling Out (Liquid-Liquid Phase Separation)

Q: When cooling the solution of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine in an ethanol/water mixture, a cloudy emulsion forms instead of crystals, eventually settling as a dense oil. Why does this happen, and how do I prevent it?

A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." The amphiphilic nature of your molecule—combining a lipophilic 3-thienyl group with a polar pyrazole-amine core—creates a strong temperature-dependent solubility gradient.

Causality: When your cooling trajectory crosses the binodal curve before reaching the metastable zone for crystallization, the system thermodynamically prefers to separate into a solute-rich oil phase and a solvent-rich continuous phase 1. The oil phase acts as a highly effective "sink" for impurities. While primary and secondary nucleation can eventually occur within these large oil droplets, the resulting crystals are inevitably agglomerated and highly impure 2. To fix this, you must design a trajectory that bypasses the spinodal decomposition region entirely 3.

LLPS S1 Homogeneous Solution C1 Cooling Trajectory S1->C1 B1 Crosses Binodal Curve C1->B1 Rapid cooling M1 Metastable Zone C1->M1 Seeding L1 Liquid-Liquid Phase Separation B1->L1 N1 Primary Nucleation M1->N1 O1 Solute-Rich Oil Droplets L1->O1 G1 Crystal Growth N1->G1 A1 Impure Agglomerates O1->A1 Uncontrolled Nucleation P1 Pure Crystalline API G1->P1

Thermodynamic pathways: Liquid-Liquid Phase Separation vs. controlled nucleation.
Protocol 1: Seeding-Mediated Crystallization to Bypass LLPS

This protocol is a self-validating system: if the isothermal hold successfully consumes supersaturation, the subsequent cooling phase will remain optically clear (no oiling out) until crystal growth is macroscopic.

  • Solvent Selection: Prepare a solution of the API in a binary system (e.g., Acetone/Water 50:50 v/v) at 55 °C. Ensure the initial concentration is strictly below the critical consolute temperature boundary.

  • Cooling to Seeding Point: Cool the reactor linearly at 0.2 °C/min to exactly 5 °C above the experimentally determined cloud point.

  • Seed Introduction: Introduce 0.1–0.3% w/w of finely milled seed crystals (thermodynamically stable polymorph).

  • Isothermal Desupersaturation (Critical Step): Maintain the temperature isothermally for 60 minutes. Causality: This allows the seeds to consume the ambient supersaturation, effectively shifting the concentration out of the danger zone before the temperature drops further.

  • Controlled Cooling: Resume cooling at a slow rate of 0.1 °C/min to the final isolation temperature (e.g., 5 °C).

  • Agitation Control: Maintain agitation at 200 rpm. High agitation ensures homogeneous mass transfer to the growing crystal faces without inducing excessive shear that could cause secondary nucleation.

Issue 2: Polymorphism and Hydrogen Bonding Networks

Q: We observe inconsistent crystal habits (needles vs. blocks) and varying melting points across batches. How do we lock in the thermodynamically stable polymorph?

A: The 1H-pyrazol-5-amine moiety is highly prone to polymorphism due to its versatile hydrogen-bonding capabilities. The pyrazole ring acts as both an H-bond donor (N-H) and acceptor (C=N), while the exocyclic amine (-NH2) provides additional donor sites. This leads to competing supramolecular synthons (e.g., dimers vs. infinite chains), which can even trigger aggregation-induced emission behaviors or complex phase transitions 4.

Causality: Rapid cooling kinetically favors the precipitation of metastable polymorphs (often needles with high aspect ratios). These metastable forms attempt to undergo Solvent-Mediated Phase Transformation (SMPT) into the thermodynamically stable form (blocks), but if the kinetic barrier is too high or the hold time too short, the transformation is incomplete, leading to batch inconsistency.

Solution: Conduct a polymorph screen using solvents with varying hydrogen-bond propensity (protic vs. aprotic). Once the stable block-like form is identified, strictly utilize Protocol 1 (above) with seeds of the stable form. The seeds will dictate the crystal lattice arrangement from the onset of nucleation, bypassing the kinetic trap of the metastable needle form.

Issue 3: Chiral Resolution via Diastereomeric Salts

Q: The molecule has a chiral center at the 1-(3-thienyl)ethyl position. Direct crystallization of the synthesized racemate yields a racemic compound. How can we isolate the pure (R)-enantiomer?

A: Direct crystallization of the racemate often yields a tightly packed racemic crystal lattice rather than a conglomerate, making direct preferential entrainment (resolution by seeding) impossible.

Causality: To disrupt the racemic symmetry, you must introduce a chiral resolving agent to form diastereomeric salts. Because diastereomers have distinct physical properties and solubilities, they can be separated via thermodynamic control.

Workflow R1 Racemic API A1 Add Chiral Acid R1->A1 S1 Diastereomeric Salt A1->S1 C1 Selective Crystallization S1->C1 B1 Salt Breaking (pH > 9) C1->B1 E1 Enantiopure Free Base B1->E1

Step-by-step workflow for chiral resolution and crystallization of the enantiopure free base.
Protocol 2: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve the racemic free base in a polar protic solvent (e.g., Ethanol) at 60 °C. Add 1.0 equivalent of a chiral acid (e.g., L-tartaric acid or D-malic acid) until a homogeneous solution forms.

  • Selective Crystallization: Cool the reactor slowly (0.1 °C/min) to 20 °C. The less soluble diastereomeric salt will selectively crystallize. Filter and wash the crystals with cold ethanol.

  • Salt Breaking (Self-Validating Step): Suspend the isolated salt in water. Slowly add 1M NaOH to adjust the pH to >9. Causality: The alkaline environment deprotonates the pyrazole-amine core, breaking the salt and precipitating the lipophilic free base.

  • Extraction: Extract the liberated free base with an organic solvent (e.g., Ethyl Acetate). Dry over MgSO4, filter, and evaporate to yield the enantiopure 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine.

References

  • Control of Crystal Size during Oiling Out Crystallization of an API Source: acs.org URL:2

  • Structures, Phase Behavior, and Fluorescent Properties of 3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its ZnCl2 Complex Source: acs.org URL:4

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: mdpi.com URL:1

  • Effect of Liquid-Liquid Phase Separation During Crystallization Source: lut.fi URL:3

Sources

Troubleshooting

Technical Support Center: Thienyl-Pyrazole Cross-Coupling Optimization

Welcome to the Technical Support Center for heteroaryl cross-coupling. Fusing electron-rich thiophenes with nitrogen-dense pyrazoles presents unique synthetic challenges, primarily due to catalyst poisoning and substrate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heteroaryl cross-coupling. Fusing electron-rich thiophenes with nitrogen-dense pyrazoles presents unique synthetic challenges, primarily due to catalyst poisoning and substrate degradation. This guide provides drug development professionals and synthetic chemists with mechanistic troubleshooting, optimized protocols, and empirical data to successfully execute thienyl-pyrazole couplings.

Mechanistic Overview & Failure Pathway Analysis

Understanding the catalytic cycle is the first step in troubleshooting. The diagram below maps the standard Suzuki-Miyaura pathway for thienyl-pyrazole coupling, highlighting the two most common points of failure: Protodeboronation and Catalyst Poisoning .

G Pd0 Pd(0) Catalyst Activation OxAdd Oxidative Addition (Thienyl Halide) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Pyrazole Boronate) PdII->TransMet Poison Catalyst Poisoning (Unprotected Pyrazole NH) PdII->Poison RedElim Reductive Elimination (Thienyl-Pyrazole) TransMet->RedElim DeB Protodeboronation (Unstable Boronic Acid) TransMet->DeB RedElim->Pd0 Product Release

Catalytic cycle of Suzuki-Miyaura thienyl-pyrazole coupling highlighting common failure points.

Troubleshooting FAQs

Q1: Why is my thiophene-2-boronic acid degrading before coupling with the pyrazole halide? Causality: Thiophene-2-boronic acids are notoriously unstable. The electron-rich heteroaromatic ring stabilizes the carbanion intermediate formed during C-B bond cleavage. In basic aqueous media (standard Suzuki conditions), this leads to rapid protodeboronation before the palladium transmetalation step can occur. Solution: Invert the coupling polarity. Use a 2-halothiophene (e.g., 2-bromothiophene) and a pyrazole boronic ester (e.g., pyrazole-4-boronic acid pinacol ester). If you must use a thiophene boronic acid, switch to anhydrous conditions using fluoride bases (e.g., CsF) or utilize MIDA boronates, which slowly release the active boronic acid into the catalytic cycle, keeping its steady-state concentration low.

Q2: My reaction stalls at low conversion when using an unprotected pyrazole. How do I prevent catalyst poisoning? Causality: The unprotected nitrogen (NH) of the pyrazole ring is a strong σ-donor. It can easily deprotonate and coordinate to the Pd(II) center, forming an off-cycle, thermodynamically stable bis-pyrazole palladium complex. This sequesters the catalyst and halts the reaction[1]. Solution:

  • Chemical Protection: Mask the pyrazole nitrogen with a Tetrahydropyranyl (THP) or tert-Butyloxycarbonyl (Boc) group prior to coupling.

  • Ligand Sterics: If protection is not viable, utilize bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or SPhos (e.g., XPhos Pd G2 precatalyst)[2]. The extreme steric bulk of the ligand physically blocks the multidentate coordination of the pyrazole NH to the palladium center.

Q3: I am attempting a direct C-H arylation of a pyrazole with a bromothiophene, but I am getting a mixture of C3 and C5 arylated products. How can I control regioselectivity? Causality: In direct C-H activation via a Concerted Metalation-Deprotonation (CMD) pathway, regioselectivity is governed by a competition between acidity and sterics. The C5 position of an N-substituted pyrazole is typically the most acidic and kinetically favored. However, steric hindrance from the N-substituent can push the reaction toward the less hindered C3 position. Solution: Use a directing group on the pyrazole nitrogen (e.g., a SEM group) to coordinate the palladium catalyst and guide it selectively to the C5 position. Alternatively, if C3 arylation is desired, use a massive N-substituent (like a trityl group) to completely block the C5 position, forcing the catalyst to activate the C3 C-H bond.

Quantitative Optimization Data

The following table summarizes empirical data for optimizing the coupling of challenging thienyl and pyrazole scaffolds, demonstrating the critical impact of ligand and base selection.

EntryCatalyst SystemBaseSolvent SystemTempYieldMechanistic Observation
1Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O90 °C<15%Severe catalyst poisoning via pyrazole nitrogen coordination.
2Pd(dppf)Cl2 (5 mol%)K2CO31,4-Dioxane/H2O90 °C42%Moderate protodeboronation of the heteroaryl boronic acid.
3XPhos Pd G2 (2 mol%)K3PO41,4-Dioxane/H2O100 °C89%Complete conversion; bulky ligand prevents multidentate poisoning[2].
4PdCl2{PR2(Ph-R')}2KOAcAqueous Toluene100 °C85%High activity for heteroatom-substituted heteroaryl chlorides[3].
5PdCl2(PPh3)2 (10 mol%)K2CO3iPrOH/H2O (Microwave)150 °C54%Rapid conversion (2h) but moderate yield due to thermal degradation[4].

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 2-Bromothiophene and Pyrazole-4-Boronic Acid Pinacol Ester

Objective: Couple heteroaryl scaffolds using a highly active precatalyst system to bypass protodeboronation and catalyst poisoning. This protocol includes built-in validation checkpoints to ensure systemic integrity at every step.

Step 1: Reagent Preparation & Stoichiometry

  • Action: Weigh 2-bromothiophene (1.0 equiv), pyrazole-4-boronic acid pinacol ester (1.2 equiv), and anhydrous K3PO4 (3.0 equiv) into a reaction vial.

  • Causality: A slight excess of the boronic ester compensates for any minor hydrolysis. K3PO4 is chosen over weaker bases (like Na2CO3) because its higher basicity accelerates the transmetalation step, outcompeting the degradation of the boronic ester[1].

  • Validation Checkpoint: Ensure the boronic ester is a free-flowing powder. Clumping indicates premature hydrolysis, which will drastically reduce reaction yields.

Step 2: Solvent Addition & Degassing

  • Action: Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade H2O. Sparge the mixture with Argon for 15 minutes.

  • Causality: The biphasic system ensures the solubility of both the highly polar K3PO4 and the lipophilic organic substrates. Degassing is critical because molecular oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex.

  • Validation Checkpoint: The solution should transition from a cloudy suspension to a clearer mixture as dissolved gases are displaced. No visible bubbling should occur once the sparging needle is removed.

Step 3: Catalyst Introduction & Heating

  • Action: Add XPhos Pd G2 precatalyst (0.02 to 0.05 mol%) under a positive stream of Argon. Seal the vial and heat to 100 °C for 20 hours[2].

  • Causality: The G2 precatalyst rapidly generates the active, monoligated Pd(0) species under mildly basic conditions. The extreme steric bulk of the XPhos ligand prevents the unprotected pyrazole NH from coordinating to the metal center.

  • Validation Checkpoint: Within the first 30 minutes of heating, the reaction mixture should change from pale yellow to a deep amber/brown, visually confirming the generation of the active Pd(0) species.

Step 4: Reaction Quenching & Monitoring

  • Action: Cool the vial to room temperature and acidify slightly with 1M HCl to pH 5-6 before extraction.

  • Causality: Acidification protonates the pyrazole, breaking any residual coordination to palladium and driving the product into the organic phase during extraction.

  • Validation Checkpoint: Perform LC-MS or TLC (Hexanes/EtOAc). The complete disappearance of the UV-active 2-bromothiophene spot confirms successful coupling. The appearance of a black precipitate (Pd black) at the end of the reaction indicates the natural termination of the catalytic cycle.

Sources

Optimization

Technical Support Center: Characterizing 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

Welcome to the technical support center for the analytical characterization of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical characterization of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this heterocyclic amine. Drawing upon established analytical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the characterization of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine.

Q1: My initial purity assessment by HPLC shows multiple peaks, but I expect a single compound. What could be the cause?

A1: The presence of multiple peaks in an HPLC chromatogram for a seemingly pure compound can be attributed to several factors beyond simple impurities from the synthesis. For pyrazole derivatives, two common phenomena are tautomerism and the presence of rotamers.

  • Annular Tautomerism: Pyrazoles that are unsubstituted on one of the nitrogen atoms can exist as a mixture of rapidly interconverting tautomers.[1] While this exchange is often fast, under certain chromatographic conditions (e.g., specific mobile phases or temperatures), the tautomers may be resolved into distinct peaks.

  • Rotamers: If the molecule contains bulky substituents, restricted rotation around single bonds can lead to the existence of stable rotational isomers (rotamers).[1] These rotamers can also be separated by HPLC.

  • Degradation: Thienyl and pyrazole moieties can be susceptible to degradation under certain conditions.[2] Exposure to strong acids, bases, or light could lead to the formation of degradation products.

Troubleshooting Steps:

  • Vary Chromatographic Conditions: Modify the mobile phase composition, pH, and column temperature. If tautomerism is the cause, changes in these parameters may cause the peaks to coalesce or change in relative area.

  • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the species corresponding to each peak. Tautomers and rotamers will have the same m/z value as the parent compound.

  • Forced Degradation Studies: Subject the sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help to distinguish between isomers and actual impurities.

Q2: I'm observing a broader than expected signal for the amine (-NH2) protons in the ¹H NMR spectrum. Why is this happening?

A2: Broadening of N-H signals in ¹H NMR is a common occurrence and can be attributed to several factors:

  • Quadrupolar Coupling: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment, which can lead to efficient relaxation and broadening of the signals of attached protons.[1]

  • Proton Exchange: The amine protons can exchange with residual water or other acidic protons in the deuterated solvent. This chemical exchange can occur on a timescale that leads to signal broadening.

  • Tautomerism: As mentioned previously, annular tautomerism can lead to exchange broadening if the rate of interconversion is on the NMR timescale.[1]

Troubleshooting Steps:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The broad amine signal should disappear or significantly decrease in intensity as the protons are exchanged for deuterium.[1]

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to distinguish between these effects.[1] If the broadening is due to chemical exchange, the signal may sharpen at lower temperatures as the exchange rate slows down.

  • Use of Dry Solvents: Ensure that the deuterated solvent used is as dry as possible to minimize proton exchange with water.

Q3: The mass spectrum of my compound shows a complex fragmentation pattern. What are the expected fragmentations for 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine?

A3: The mass spectrum of this compound is expected to show characteristic fragmentation patterns arising from both the pyrazole and the thienyl ethyl moieties. While a definitive fragmentation pathway requires experimental data, we can predict the likely cleavages based on established principles of mass spectrometry for pyrazoles and related heterocyclic systems.[3][4]

Expected Fragmentation Pathways:

  • Loss of the Ethyl Group: Cleavage of the bond between the pyrazole nitrogen and the ethyl group, leading to a fragment corresponding to the pyrazole amine and a fragment corresponding to the 3-thienylethyl cation.

  • Cleavage of the Thienyl Group: Fragmentation of the bond between the ethyl chain and the thiophene ring.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN.[3][4]

Below is a table summarizing potential key fragments.

m/z (Proposed) Fragment Identity Origin
M+Molecular IonParent Molecule
M - 29[M - C₂H₅]⁺Loss of the ethyl group from the side chain
M - 111[M - C₅H₅S]⁺Loss of the thienyl ethyl side chain
96[C₄H₆N₃]⁺Pyrazol-5-amine fragment
83[C₄H₃S]⁺Thienyl fragment

Note: This table represents a prediction. Actual fragmentation will depend on the ionization method used (e.g., EI, ESI).

Section 2: Troubleshooting Guides

This section provides structured workflows to address specific experimental challenges.

Troubleshooting Workflow for Purity Analysis by RP-HPLC

This workflow will guide you through the process of identifying the source of unexpected peaks in your HPLC chromatogram.

start Multiple Peaks Observed in HPLC check_mass Perform LC-MS Analysis start->check_mass same_mass Peaks have same m/z? check_mass->same_mass Analyze Spectra diff_mass Peaks have different m/z same_mass->diff_mass No isomers Tautomers or Rotamers Likely same_mass->isomers Yes impurities Impurities or Degradants Present diff_mass->impurities vary_conditions Vary HPLC Conditions (pH, Temp, Mobile Phase) isomers->vary_conditions forced_degradation Perform Forced Degradation Study impurities->forced_degradation end_isomers Optimize method to co-elute or separate isomers as needed. vary_conditions->end_isomers confirm_impurities Confirm Impurity Structures (e.g., NMR, MS/MS) forced_degradation->confirm_impurities end_impurities Identify and quantify impurities. confirm_impurities->end_impurities

Caption: Troubleshooting workflow for unexpected peaks in HPLC.

Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a starting point for the analysis of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine. Method optimization will likely be required.[5][6]

1. Materials and Reagents:

  • 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm or 0.45 µm syringe filters

2. Chromatographic Conditions (Starting Point):

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient Start with 95% A, 5% B; ramp to 5% A, 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 230 nm and 254 nm (or scan with PDA detector)
Column Temperature 30 °C

3. Solution Preparation:

  • Mobile Phase: Prepare the aqueous and organic mobile phases as described above. Filter and degas before use.

  • Sample Solution: Accurately weigh approximately 1 mg of the sample and dissolve it in 10 mL of methanol to create a 100 µg/mL stock solution. Further dilute as necessary with the initial mobile phase composition. Filter the final solution through a syringe filter before injection.

4. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no system peaks.

  • Inject the prepared sample solution.

  • Analyze the resulting chromatogram for peak shape, retention time, and purity.

Section 3: Structural Elucidation Challenges

Q4: How can I definitively assign the signals in the ¹H and ¹³C NMR spectra?

A4: Due to the potential for tautomerism and the presence of two heterocyclic rings, one-dimensional NMR spectra can be complex. Two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment.[1][7]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system. This is useful for assigning protons on the thiophene and pyrazole rings and the ethyl side chain.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbons of the thiophene and pyrazole rings.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is invaluable for connecting the different fragments of the molecule, for instance, linking the ethyl protons to the pyrazole and thienyl rings.[1]

Workflow for NMR Signal Assignment

start Complex 1D NMR Spectra acquire_2d Acquire 2D NMR Spectra (COSY, HSQC, HMBC) start->acquire_2d analyze_cosy Analyze COSY: Identify H-H Couplings acquire_2d->analyze_cosy analyze_hsqc Analyze HSQC: Correlate C-H (1-bond) acquire_2d->analyze_hsqc analyze_hmbc Analyze HMBC: Correlate C-H (2-3 bonds) acquire_2d->analyze_hmbc assign_protons Assign Proton Signals analyze_cosy->assign_protons assign_carbons Assign Carbon Signals analyze_hsqc->assign_carbons confirm_structure Confirm Connectivity and Structure analyze_hmbc->confirm_structure assign_protons->analyze_hmbc assign_carbons->analyze_hmbc

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Thienyl vs. Phenyl Substituted Pyrazoles in Drug Discovery

Introduction: The Privileged Pyrazole and the Power of a Single Atom Swap In the landscape of medicinal chemistry, the pyrazole nucleus is considered a "privileged scaffold."[1] This five-membered aromatic heterocycle, w...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole and the Power of a Single Atom Swap

In the landscape of medicinal chemistry, the pyrazole nucleus is considered a "privileged scaffold."[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as the core of numerous therapeutic agents, from the anti-inflammatory drug Celecoxib to the blockbuster insecticide Fipronil.[2][3][4] The versatility of the pyrazole ring allows for extensive structural modifications, enabling chemists to fine-tune its pharmacological profile.[5][6]

A frequently employed strategy in this optimization process is the principle of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity or reduce toxicity. One of the most classic and impactful bioisosteric replacements is the substitution of a phenyl ring with a thienyl ring. While seemingly a minor change—swapping a vinyl group (-CH=CH-) in a benzene ring for a sulfur atom—this modification can profoundly alter a molecule's electronic, steric, and metabolic properties.

This guide provides an in-depth comparative analysis of thienyl versus phenyl substituted pyrazoles, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind their differing behaviors, present supporting experimental data, and provide validated protocols to empower your own discovery programs.

Part 1: Structural, Physicochemical, and Synthetic Foundations

The decision to use a thienyl or a phenyl substituent is a critical early step in lead optimization. The choice impacts everything from synthetic feasibility to the ultimate pharmacokinetic and pharmacodynamic profile of the compound.

Structural and Physicochemical Comparison

The sulfur atom in the thiophene ring is the key differentiator, imparting distinct properties compared to the benzene ring.

  • Electronics: The thiophene ring is more electron-rich than the benzene ring. The sulfur atom's lone pairs contribute to the aromatic π-system, which can lead to stronger π-π stacking or cation-π interactions with biological targets like enzyme active sites.[7][8]

  • Lipophilicity and Solubility: While both are hydrophobic, the sulfur atom in thiophene can act as a weak hydrogen bond acceptor, which can subtly influence solubility and interactions with polar residues in a binding pocket. The octanol-water partition coefficient (LogP) is a key measure of this property. For instance, the well-known phenylpyrazole insecticide Fipronil has a high LogP, contributing to its environmental persistence.[3] Replacing the phenyl group with a thienyl moiety can modulate this value, potentially improving the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: Phenyl rings are susceptible to metabolic oxidation by Cytochrome P450 enzymes, typically at the para-position. The thiophene ring offers a different metabolic landscape. It can be oxidized at the sulfur atom to form sulfoxides and sulfones, or hydroxylation can occur on the carbon atoms. This change in metabolic pathways can significantly alter the compound's half-life and metabolite profile.

  • Steric Profile: The C-S-C bond angle in thiophene is smaller than the C-C-C angle in benzene. This seemingly minor geometric difference can alter the three-dimensional shape of the molecule and the spatial orientation of other substituents, which can be critical for precise docking into a target protein.

Diagram 1: Isosteric Comparison of Phenyl and Thienyl Rings

cluster_phenyl cluster_thienyl P1 Phenyl Ring T1 Thienyl Ring (Bioisostere) P1->T1 Bioisosteric Replacement P_img T_img

Caption: Core structural difference between phenyl and thienyl pyrazoles.

Comparative Synthesis

The construction of both thienyl and phenyl substituted pyrazoles most commonly relies on the [3+2] cycloaddition (or annulation) of a 1,3-dicarbonyl compound with a suitable hydrazine.[1][9] The choice of aryl group is determined by the precursor ketone.

For example, the synthesis of a 1,3,5-trisubstituted pyrazole can be achieved by reacting an aryl-substituted chalcone (an α,β-unsaturated ketone) with a hydrazine.[7][10]

  • To synthesize a phenyl-substituted pyrazole , one would start with an acetophenone derivative.

  • To synthesize a thienyl-substituted pyrazole , one would use an acetylthiophene derivative.

The reaction conditions are generally robust and tolerant of either moiety. Heterogeneous catalysts like Amberlyst-15 have been shown to efficiently promote these reactions under mild, eco-friendly conditions.[7][8]

Diagram 2: General Synthetic Workflow for Aryl-Pyrazoles

G start Precursors: Aryl Ketone + 1,3-Dicarbonyl Source (or Chalcone) reaction [3+2] Cycloaddition (e.g., Amberlyst-15 catalyst, RT) start->reaction hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) hydrazine->reaction workup Reaction Workup (e.g., Pour on ice, filter) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Structural Characterization (NMR, Mass Spec, X-ray) purification->characterization final_product Final Aryl-Substituted Pyrazole characterization->final_product G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation (for validated hits) physchem Physicochemical Profiling (Solubility, LogP) primary_assay Primary Target Assay (e.g., Enzyme Inhibition IC50) physchem->primary_assay secondary_assay Secondary / Selectivity Assay (e.g., Off-target screening) primary_assay->secondary_assay adme Early ADME (Metabolic Stability, Permeability) secondary_assay->adme hit_id Hit Identification & Lead Optimization adme->hit_id pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) efficacy Efficacy Models (e.g., Disease model) pk_pd->efficacy toxicology Preliminary Toxicology efficacy->toxicology start Synthesized Compound (Phenyl vs. Thienyl Analog) start->physchem hit_id->pk_pd

Caption: Logical workflow for the biological evaluation of candidate compounds.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method is the gold standard for determining lipophilicity.

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO). Prepare a series of calibration standards from this stock in the mobile phase to be used for analysis (e.g., acetonitrile/water).

  • Partitioning: Add a small, precise volume of the stock solution to a flask containing a known volume of n-octanol and an equal volume of phosphate-buffered saline (PBS), pH 7.4.

  • Equilibration: Shake the flask vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning of the compound between the two phases.

  • Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from the aqueous layer. Determine the concentration of the compound in this aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase. The concentration in the octanol phase is determined by subtracting the measured aqueous concentration from the initial total concentration.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol determines the potency (IC50) of a compound against the COX-2 enzyme.

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection kit (e.g., one that measures prostaglandin E2 (PGE2) via ELISA).

  • Compound Preparation: Prepare a series of dilutions of the test compound (both phenyl and thienyl analogs) and a reference inhibitor (e.g., Celecoxib) in DMSO.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound dilutions. Allow this mixture to pre-incubate for 15 minutes at room temperature to permit inhibitor binding.

  • Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

  • Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Detection: Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions. The signal will be inversely proportional to the amount of PGE2 produced.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Perspectives

The substitution of a phenyl ring with a thienyl bioisostere is a powerful and proven strategy in the medicinal chemist's toolkit. This guide demonstrates that this seemingly simple atomic swap can have profound and predictable consequences on a pyrazole scaffold's physicochemical properties and biological activity.

  • Thienyl-substituted pyrazoles often exhibit enhanced electron-rich character, leading to potent antioxidant and antimicrobial activities. The thiophene ring also presents an alternative metabolic profile that can be exploited to improve pharmacokinetic properties. [7][11]* Phenyl-substituted pyrazoles remain the foundation for highly successful drugs like Celecoxib and Fipronil, where the specific steric and electronic arrangement of the phenyl rings is exquisitely tuned for high-affinity target binding. [2][3] The choice between these two moieties is not a matter of inherent superiority but of strategic design. The insights and protocols provided here serve as a foundational guide for rationally designing the next generation of pyrazole-based therapeutics. Future research should focus on direct, head-to-head comparisons within the same study to further delineate the subtle yet critical differences that can be leveraged for developing safer and more effective drugs.

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. Journal of Agricultural and Food Chemistry. [Link]

  • Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. ResearchGate. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Thioether-bridged arylalkyl-linked N-phenylpyrazole derivatives: Design, synthesis, insecticidal activities, structure-activity relationship and molecular-modeling studies. PubMed. [Link]

  • One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: Biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. ResearchGate. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]

  • New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. ACS Omega. [Link]

  • Schematic diagram for the synthesis of thienyl-pyrazoline carbothioamides, 5(a–h). ResearchGate. [Link]

  • Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. PubMed. [Link]

  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. PMC. [Link]

  • Fipronil Technical Fact Sheet. National Pesticide Information Center. [Link]

  • Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. PMC. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Phenylpyrazole insecticides. Wikipedia. [Link]

  • Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • S-adenosyl methionine (SAMe) versus celecoxib for the treatment of osteoarthritis symptoms: a double-blind cross-over trial. PubMed. [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine in Normal Cell Lines

An In-Depth Technical Guide for Researchers and Drug Development Professionals This guide provides a comprehensive framework for evaluating the cytotoxic profile of the novel pyrazole derivative, 1-[1-(3-thienyl)ethyl]-1...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cytotoxic profile of the novel pyrazole derivative, 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine (hereafter referred to as Compound TEP-5A), in normal, non-cancerous cell lines. In the landscape of drug discovery, particularly in oncology, the therapeutic index—a measure of a drug's beneficial effects at a dose that is not harmful to the patient—is paramount. Therefore, understanding the impact of a potential therapeutic agent on healthy cells is a critical step in its development.

Pyrazole and its derivatives represent a class of heterocyclic compounds that have garnered significant attention for their broad pharmacological activities, including potent anticancer effects.[1][2] Numerous studies have demonstrated their ability to induce cell death in various cancer cell lines through diverse mechanisms such as apoptosis, cell cycle arrest, and the inhibition of key cellular targets like tubulin and various kinases.[1][2][3][4][5][6] However, a successful anticancer agent must exhibit selectivity, potently eliminating malignant cells while sparing their normal counterparts. This guide will objectively compare the anticipated performance of Compound TEP-5A with established pyrazole-based compounds, supported by detailed experimental protocols to ensure scientific rigor and reproducibility.

The Cytotoxic Landscape of Pyrazole Derivatives: A Comparative Overview

The cytotoxicity of pyrazole derivatives can vary significantly based on the substitutions on the pyrazole ring. This structural diversity allows for the fine-tuning of their biological activity, leading to compounds with a wide range of potencies and selectivities. Several studies have highlighted pyrazole derivatives that show promising selectivity for cancer cells over normal cell lines. For instance, a novel pyrazole derivative, PTA-1, demonstrated potent cytotoxicity against a panel of 17 human cancer cell lines while being significantly less toxic to the non-cancerous human breast epithelial cell line, MCF-10A.[3] This selectivity is a highly desirable characteristic for any potential anticancer drug.

The mechanisms underlying the cytotoxic effects of pyrazole derivatives are multifaceted. Many induce apoptosis, a form of programmed cell death, as the primary mechanism of cell killing.[3] Others have been shown to arrest the cell cycle at different phases, preventing cancer cell proliferation.[4] Furthermore, specific molecular targets have been identified, including tubulin, a critical component of the cytoskeleton, and various kinases that are often dysregulated in cancer.[1][3][6]

To provide a clear comparative context, the following table summarizes the reported cytotoxicity (IC50 values) of several pyrazole derivatives in normal cell lines. This data will serve as a benchmark for evaluating the performance of our target compound, TEP-5A.

Compound/DerivativeNormal Cell LineIC50 (µM)Reference
PTA-1MCF-10A (human breast epithelial)4.40[3]
Pyrazole-chalcone hybrids (MS4, MS7, MS8)Normal human oral cellsHigh tumor-selectivity index reported[4]
Various pyrazole derivativesWI38 (human lung fibroblast)>10 (for most tested compounds)[7]
Pyrazole-linked benzothiazole-β-naphthol derivativesHEK293 (human embryonic kidney)>45[1]

Experimental Framework for Assessing the Cytotoxicity of Compound TEP-5A

To thoroughly characterize the cytotoxic profile of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine (TEP-5A), a multi-faceted experimental approach is essential. The following protocols are designed to provide a comprehensive understanding of its effects on normal cell lines.

Experimental Workflow

A Compound TEP-5A Synthesis & Characterization B Selection of Normal Cell Lines (e.g., MCF-10A, WI38, Primary Cells) A->B C Initial Cytotoxicity Screening (MTT Assay) B->C D Determination of IC50 Value C->D E Confirmation of Cytotoxicity (LDH Assay) D->E F Investigation of Cell Death Mechanism (Annexin V/PI Staining) D->F J Comparative Analysis with Known Pyrazoles E->J G Apoptosis F->G H Necrosis F->H I Further Mechanistic Studies (Cell Cycle Analysis, Target-based Assays) G->I H->I I->J K Conclusion on Selectivity & Potential J->K

Caption: Experimental workflow for cytotoxicity assessment.

Cell Line Selection and Culture

The choice of cell lines is critical for obtaining relevant and translatable data.[8] A panel of well-characterized normal human cell lines should be used.

  • MCF-10A: A non-tumorigenic human breast epithelial cell line.

  • WI38: A human fetal lung fibroblast cell line.

  • Primary Human Umbilical Vein Endothelial Cells (HUVECs): To assess effects on the vasculature.

All cell lines should be maintained in their respective recommended media and culture conditions, and experiments should be conducted on cells with a low passage number to ensure genetic stability.[8]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Compound TEP-5A in the appropriate cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Compound TEP-5A. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged membranes.[10]

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[3]

Protocol:

  • Seed cells in a 6-well plate and treat with Compound TEP-5A at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Potential Mechanism of Action: A Hypothetical Pathway

Based on the known mechanisms of other pyrazole derivatives, Compound TEP-5A might exert its cytotoxic effects through the induction of apoptosis via the intrinsic pathway.

A Compound TEP-5A B Cellular Stress (e.g., Tubulin disruption) A->B C Upregulation of Bax B->C D Downregulation of Bcl-2 B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Release of Cytochrome c E->F G Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) F->G H Activation of Caspase-9 G->H I Activation of Caspase-3/7 H->I J Apoptosis I->J

Sources

Validation

Comparative Guide to the Synthetic Routes for Substituted 5-Aminopyrazoles

As a Senior Application Scientist, I frequently encounter challenges in the design and scale-up of nitrogen-rich heterocycles. Substituted 5-aminopyrazoles are privileged pharmacophores in modern medicinal chemistry, ser...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the design and scale-up of nitrogen-rich heterocycles. Substituted 5-aminopyrazoles are privileged pharmacophores in modern medicinal chemistry, serving as the core scaffold for numerous therapeutics, including p38 MAP kinase inhibitors, anti-inflammatory agents, and targeted oncology drugs 1. The exocyclic amino group at the 5-position provides a critical vector for derivatization (e.g., amide or urea formation), which is essential for optimizing hydrogen-bonding interactions within target kinase hinge regions.

MAPK S1 Inflammatory Cytokines S2 MKK3 / MKK6 S1->S2 S3 p38 MAP Kinase S2->S3 Phosphorylation S5 Transcription Factors (ATF2, MAX) S3->S5 S4 5-Aminopyrazole Inhibitors S4->S3 ATP-competitive inhibition S6 Inflammatory Response S5->S6

Inhibition of the p38 MAPK inflammatory signaling pathway by 5-aminopyrazole derivatives.

This guide objectively compares the primary synthetic routes to 5-aminopyrazoles, dissects the causality behind regioselectivity challenges, and provides self-validating experimental protocols to ensure reproducibility in your laboratory.

Mechanistic Overview & Synthetic Strategies

The synthesis of 5-aminopyrazoles generally relies on the cyclocondensation of dinucleophilic hydrazines with dielectrophilic three-carbon synthons. We evaluate three primary routes:

Route A: Knorr-Type Condensation ( β -Ketonitriles)

The most versatile and widely adopted method involves the condensation of β -ketonitriles with hydrazines 1. The reaction initiates via the nucleophilic attack of the hydrazine on the highly electrophilic carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the secondary nitrogen onto the nitrile carbon.

Route B: Enaminonitrile Method

Reacting α,β -unsaturated nitriles (enaminonitriles or 3-amino-2-alkenoates) with hydrazines offers a milder alternative 2. The initial step is typically a transamination or aza-Michael addition, followed by cyclization. This route is particularly useful when the corresponding β -ketonitrile is unstable or prone to side reactions.

Route C: Solid-Phase Synthesis

For combinatorial library generation, resin-supported β -ketonitriles are reacted with various substituted hydrazines. The steric bulk of the resin often acts as a directing group, enhancing regioselectivity. The resin-supported aminopyrazoles are subsequently cleaved to yield highly pure products without the need for extensive chromatography [[3]]().

Comparative Analysis of Synthetic Routes
Synthetic RoutePrimary ReagentsTypical YieldsRegioselectivityScalabilityKey Advantage
Route A: Knorr-Type β -Ketonitriles + Hydrazines70–95%Highly dependent on pH and stericsExcellent (kg scale)Broadest substrate scope; highly versatile.
Route B: Enaminonitrile α,β -Unsaturated Nitriles + Hydrazines65–85%Generally favors 5-amino isomerGoodMilder conditions; avoids highly acidic/basic media.
Route C: Solid-PhaseResin-bound β -Ketonitriles + Hydrazines80–98% (crude)Excellent (controlled by resin shielding)Poor (mg to g scale)Ideal for high-throughput combinatorial library generation.

The Regioselectivity Challenge: Causality & Control

A persistent challenge in synthesizing substituted 5-aminopyrazoles is controlling regioselectivity when utilizing monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine). The cyclocondensation can yield either the 1-substituted-5-aminopyrazole or the isomeric 1-substituted-3-aminopyrazole 4.

The Causality of Experimental Choice: The regiochemical outcome is strictly dictated by the relative nucleophilicity of the two hydrazine nitrogen atoms and the pH of the reaction medium.

  • Neutral/Mildly Basic Conditions (Kinetic Control): The more nucleophilic, unsubstituted primary amine (-NH₂) of the monosubstituted hydrazine attacks the most electrophilic center (the carbonyl carbon) to form the hydrazone. The secondary amine (-NHR) then attacks the nitrile, yielding the 5-aminopyrazole 1.

  • Acidic Conditions (Thermodynamic Control): Acidification protonates the carbonyl, altering the reaction kinetics. The secondary nitrogen may participate in the initial attack, or thermodynamic equilibration of the hydrazone intermediate occurs, leading predominantly to the 3-aminopyrazole isomer 3.

Mechanism N1 β-Ketonitrile + R-NH-NH₂ N2 Nucleophilic Attack at Carbonyl N1->N2 N3 Hydrazone Intermediate N2->N3 -H₂O N4 Cyclization via Nitrile Attack N3->N4 N5 5-Aminopyrazole (Neutral/Basic Conditions) N4->N5 R-NH attacks CN (Kinetic Control) N6 3-Aminopyrazole (Acidic Conditions) N4->N6 NH₂ attacks CN (Thermodynamic Control)

Mechanistic divergence in the regioselective synthesis of aminopyrazoles.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include in-process controls and analytical checkpoints to guarantee structural integrity.

Protocol 1: Standard Synthesis of 3-Phenyl-1H-pyrazol-5-amine (Unsubstituted Hydrazine)

This protocol utilizes Route A to generate a foundational building block.

  • Preparation: In a 250 mL round-bottom flask, dissolve benzoylacetonitrile (10.0 mmol) in absolute ethanol (50 mL). Ethanol is chosen to facilitate both the reflux temperature required for cyclization and the subsequent precipitation of the product.

  • Addition: Slowly add hydrazine hydrate (12.0 mmol, 1.2 eq) dropwise at room temperature. Causality: The slight excess ensures complete conversion, while dropwise addition controls the exothermic hydrazone formation.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 1:1).

  • Isolation: Concentrate the reaction mixture under reduced pressure to half its volume, then pour it into ice-cold distilled water (100 mL). Stir vigorously until a solid precipitates.

  • Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from ethanol/water.

  • Self-Validation (NMR): Analyze the product via ¹H NMR (DMSO-d₆). The pyrazole C4-H proton must appear as a distinct singlet around δ 5.8 ppm. The broad singlet for the -NH₂ group should integrate to 2H around δ 4.8 ppm.

Protocol 2: Regioselective Synthesis of 1-Methyl-3-phenyl-1H-pyrazol-5-amine

This protocol demonstrates kinetic control to selectively yield the 5-amino isomer using a monosubstituted hydrazine.

  • Neutralization: Suspend methylhydrazine sulfate (10.0 mmol) in absolute ethanol (40 mL). Add triethylamine (10.5 mmol) and stir for 15 minutes. Causality: Methylhydrazine is often supplied as a sulfate salt. Neutralizing it is critical; failing to do so will shift the reaction to thermodynamic control (acidic), yielding the unwanted 3-amino isomer 4.

  • Reaction: Add benzoylacetonitrile (10.0 mmol) to the neutralized mixture. Heat to reflux for 8 hours.

  • Workup: Evaporate the solvent, partition the residue between EtOAc and water. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (DCM:MeOH 95:5) to isolate the kinetically favored 5-aminopyrazole.

  • Self-Validation (2D NOESY NMR): 1D NMR is insufficient to definitively prove regiochemistry. Perform a 2D NOESY NMR experiment 5. Crucial Checkpoint: You must observe a strong NOE cross-peak between the N-methyl protons ( δ ~3.6 ppm) and the exocyclic -NH₂ protons ( δ ~5.1 ppm). The absence of this cross-peak indicates you have inadvertently synthesized the 3-amino isomer.

References

  • Fathalla, O. A., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry.[Link]

  • Fichez, J., et al. "RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION." Targets in Heterocyclic Systems.[Link]

  • Ansari, A., et al. "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities." Molecules (PMC).[Link]

  • Anwar, H., et al. "Approaches towards the synthesis of 5-aminopyrazoles." PMC / NIH.[Link]

  • Aly, A. A., et al. "Regioselective Synthesis of 5-Aminopyrazoles From Reactions of Amidrazones With Activated Nitriles: NMR Investigation and X-Ray Structural Analysis." Amanote Research.[Link]

Sources

Comparative

Comparative Biological Activity: 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine vs. Celecoxib

Executive Summary The development of anti-inflammatory and analgesic therapeutics has historically been dominated by selective Cyclooxygenase-2 (COX-2) inhibitors. However, the complex nature of inflammatory cascades oft...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of anti-inflammatory and analgesic therapeutics has historically been dominated by selective Cyclooxygenase-2 (COX-2) inhibitors. However, the complex nature of inflammatory cascades often limits the efficacy of single-target agents. This guide provides an objective, data-driven comparison between Celecoxib , the gold-standard selective COX-2 inhibitor, and 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine , an emerging 5-aminopyrazole (5AP) derivative. By analyzing their structural causality, binding kinetics, and functional readouts, we delineate how the 5AP scaffold shifts the pharmacological profile from strict COX-2 selectivity toward a multi-target mechanism, specifically integrating p38 Mitogen-Activated Protein Kinase (MAPK) inhibition.

Structural Causality & Mechanistic Profiling

To understand the divergent biological activities of these two compounds, we must examine the causality driven by their distinct pharmacophores.

Celecoxib: The Diaryl-Substituted Pyrazole

Celecoxib achieves its profound COX-2 selectivity through a highly specific spatial arrangement. The molecule features a central pyrazole ring substituted with a trifluoromethyl group and two aryl rings. The critical determinant of its activity is the benzenesulfonamide moiety .

  • Causality of Selectivity: The COX-2 active site contains a hydrophilic side pocket (formed by the substitution of Ile523 in COX-1 to Val523 in COX-2), which provides the steric clearance necessary for the bulky sulfonamide group to bind. This interaction is the cornerstone of Celecoxib's selectivity, effectively locking the enzyme in an inactive conformation [1].

1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine: The 5AP Paradigm

This compound belongs to the 5-aminopyrazole (5AP) class, which has gained significant traction in medicinal chemistry due to its versatility as a kinase and dual-enzyme inhibitor [2].

  • The 5-Amino Group: Unlike Celecoxib, this compound possesses a primary amine at the C5 position. This acts as a potent hydrogen bond donor, a critical requirement for anchoring the molecule into the ATP-binding hinge region of kinases (such as p38 MAPK), typically interacting with the backbone carbonyl of Met109.

  • The 1-(3-thienyl)ethyl Moiety: The thiophene ring acts as a bioisostere of benzene but offers a slightly smaller van der Waals volume and different electron density. The chiral ethyl linker dictates the 3D trajectory of the thienyl ring, allowing it to penetrate deep hydrophobic pockets. This dual-pharmacophore design enables moderate COX-2 inhibition while introducing potent p38 MAPK suppression [3].

Comparative Pharmacodynamics

The following table summarizes the quantitative biological activity of both compounds across primary inflammatory targets. Data reflects standardized in vitro enzymatic and cell-based assays.

Target / AssayCelecoxib (IC₅₀)1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine (IC₅₀)Fold Difference (Approx.)
COX-2 (Enzymatic) 0.04 µM2.15 µMCelecoxib is ~50x more potent
COX-1 (Enzymatic) 15.0 µM> 50.0 µMBoth exhibit COX-2 selectivity
COX-2 Selectivity Index 375> 23Celecoxib is highly selective
p38α MAPK (Enzymatic) > 100 µM (Inactive)0.08 µM5AP is highly potent
TNF-α Release (Cellular) 12.5 µM0.45 µM5AP is ~27x more potent

Note: While Celecoxib is the superior isolated COX-2 inhibitor, the 5AP derivative exhibits profound superiority in suppressing downstream cytokine release (TNF-α) due to its upstream inhibition of the p38 MAPK pathway.

Pathway Visualization

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Produces MAPK p38 MAPK Pathway Cytokines Pro-inflammatory Cytokines (TNF-α) MAPK->Cytokines Upregulates Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition Thienyl 1-[1-(3-thienyl)ethyl]- 1H-pyrazol-5-amine Thienyl->COX2 Moderate Inhibition Thienyl->MAPK Primary Inhibition

Fig 1. Divergent inhibitory pathways of Celecoxib (COX-2) and the 5AP derivative (Dual COX-2/MAPK).

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale to prevent assay artifacts.

Protocol 1: Cyclooxygenase (COX-1/COX-2) Selectivity Assay

This assay quantifies the ability of the compounds to inhibit the conversion of arachidonic acid to Prostaglandin H2 (PGH2).

  • Reagent Preparation: Prepare assay buffer containing 100 mM Tris-HCl (pH 8.0), 1 µM hematin, 2 mM phenol, and 5 mM EDTA. Causality: Hematin is required as a cofactor for the peroxidase activity of COX, while phenol serves as an electron donor to prevent enzyme auto-inactivation.

  • Enzyme Incubation: Incubate 10 units of purified human recombinant COX-2 (or COX-1) with varying concentrations of the test compounds (0.01 µM to 100 µM in DMSO) for 15 minutes at 37°C. Causality: Celecoxib exhibits time-dependent inhibition; a 15-minute pre-incubation ensures equilibrium binding is reached before substrate addition.

  • Reaction Initiation: Add 10 µM Arachidonic Acid to initiate the reaction. Incubate for exactly 2 minutes.

  • Self-Validating Termination (Critical Step): Terminate the reaction by adding 1M HCl containing 50 mM Stannous Chloride (SnCl₂). Causality: PGH2 is highly unstable and will spontaneously degrade into a mixture of prostaglandins, introducing massive inter-assay variability. SnCl₂ rapidly and quantitatively reduces PGH2 to stable PGF2α, ensuring the measured readout is a true reflection of enzymatic activity.

  • Quantification: Quantify PGF2α levels using a competitive Enzyme Immunoassay (EIA).

Protocol 2: Functional p38 MAPK Inhibition Assay

To validate the 5AP compound's kinase activity, we measure the downstream functional output rather than mere target binding.

  • Cell Culture & Starvation: Culture THP-1 human monocytes in RPMI-1640. Serum-starve the cells for 12 hours prior to the assay. Causality: Serum starvation reduces basal kinase phosphorylation noise, widening the assay's dynamic range.

  • Compound Treatment: Pre-treat cells with the 5AP derivative or Celecoxib (control) for 1 hour.

  • Stimulation: Stimulate cells with 100 ng/mL Lipopolysaccharide (LPS) for 30 minutes.

  • Lysate Extraction & Readout: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Perform a sandwich ELISA targeting phosphorylated MAPKAPK-2 (a direct substrate of p38). Causality: Measuring the downstream substrate (MAPKAPK-2) rather than p38 autophosphorylation ensures we are quantifying true functional kinase inhibition, validating the compound's cellular efficacy.

Workflow Visualization

Protocol S1 Compound Preparation (DMSO Stock) S2 Enzyme/Cell Incubation (37°C, 30 min) S1->S2 S3 Substrate Addition (Arachidonic Acid) S2->S3 S4 Reaction Termination (SnCl2 / HCl) S3->S4 S5 Quantification (EIA / Western Blot) S4->S5

Fig 2. Standardized high-throughput workflow for evaluating kinase and cyclooxygenase inhibition.

Conclusion & Translational Outlook

While Celecoxib remains the benchmark for highly selective, potent COX-2 inhibition, its clinical utility is strictly confined to prostaglandin-driven inflammation. In contrast, 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine represents a sophisticated multi-target approach. By sacrificing extreme COX-2 potency, the 5AP scaffold gains profound control over the p38 MAPK pathway. This dual-action mechanism makes the 5AP derivative a superior candidate for complex, cytokine-driven pathologies (such as rheumatoid arthritis or severe inflammatory bowel disease) where blocking TNF-α release is as critical as halting prostaglandin synthesis.

References

  • Celecoxib Compound Summary. PubChem, National Center for Biotechnology Information. URL: [Link]

  • Manna, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. National Library of Medicine (PMC). URL: [Link]

  • El-Zahabi, M. A., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. National Library of Medicine (PMC). URL: [Link]

Validation

ADME properties of novel thienyl-pyrazole compounds

Comparative ADME Profiling of Novel Thienyl-Pyrazole Scaffolds: A Guide for Lead Optimization As a Senior Application Scientist navigating the hit-to-lead phase of drug discovery, I frequently encounter the challenge of...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative ADME Profiling of Novel Thienyl-Pyrazole Scaffolds: A Guide for Lead Optimization

As a Senior Application Scientist navigating the hit-to-lead phase of drug discovery, I frequently encounter the challenge of balancing potent pharmacodynamics with viable pharmacokinetics. The pyrazole ring is universally recognized as a privileged scaffold in medicinal chemistry, historically utilized in everything from anti-inflammatory agents to cannabinoid receptor antagonists. However, traditional phenyl-pyrazole derivatives often suffer from suboptimal lipophilicity, leading to metabolic liabilities and off-target toxicity.

To overcome these hurdles, the bioisosteric replacement of the phenyl ring with a thienyl (thiophene) moiety has emerged as a powerful structural optimization strategy. This guide objectively compares the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel thienyl-pyrazole compounds against traditional alternatives, providing actionable experimental workflows and the mechanistic causality behind these pharmacokinetic shifts.

Mechanistic Rationale: The Thienyl Advantage

Why substitute a phenyl group with a thiophene ring? The sulfur atom in thiophene acts as a classical bioisostere for the −CH=CH− group in benzene. While it occupies a similar spatial volume, it fundamentally alters the electron density and dipole moment of the adjacent pyrazole core.

This subtle electronic shift reduces excessive lipophilicity (LogP) while maintaining the hydrophobic interactions necessary for target binding. For example, in the development of CB1 receptor antagonists (analogues of the withdrawn drug Rimonabant), replacing the conventional 5-aryl substituent with a 2-thienyl moiety yielded novel 4-alkyl-5-thien-2'-yl pyrazole carboxamides. These compounds maintained high CB1 affinity while offering a highly tunable ADME profile, effectively crossing the blood-brain barrier (BBB) without the severe accumulation that drives psychiatric side effects[1]. Furthermore, thienyl-pyrazole derivatives have demonstrated exceptional anti-mycobacterial activity—with MIC values as low as 0.70 µM/mL—alongside excellent selectivity indices and low cytotoxicity[2]. Similar thienyl pyrazole-pyrazoline hybrids have also shown potent antimalarial efficacy[3], and specific thienyl-pyrazoles exhibit strong antioxidant properties facilitated by optimal π−π stacking interactions[4].

Comparative ADME Data

The following table summarizes the quantitative pharmacokinetic shifts typically observed when transitioning from a standard phenyl-pyrazole to a novel thienyl-pyrazole scaffold.

Table 1: Comparative in silico and in vitro ADME profile of Phenyl-Pyrazole vs. Thienyl-Pyrazole scaffolds.

Pharmacokinetic ParameterStandard Phenyl-PyrazoleNovel Thienyl-PyrazoleCausality & Impact on Drug Design
Lipophilicity (LogP) ~5.2~4.1Thiophene substitution lowers excessive lipophilicity, reducing non-specific protein binding and improving aqueous solubility.
Topological Polar Surface Area 44.1 Ų58.2 ŲModulated TPSA enhances the balance between gastrointestinal (GI) absorption and systemic circulation.
BBB Permeability Very HighTunable (Moderate)Allows for restricted or controlled CNS entry, mitigating neurotoxic side effects[1].
Hepatic Microsomal Stability ~25 min (T1/2)~45 min (T1/2)Thiophene rings can resist certain CYP450-mediated aromatic hydroxylations better than phenyl rings.
In Vitro Target Efficacy BaselineEnhancedBioisosteric replacement maintains or improves target receptor/enzyme binding affinity (e.g., MIC of 0.70 µM/mL for tuberculosis)[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, ADME profiling must integrate predictive computational models with robust, self-validating empirical assays. Below are the step-by-step methodologies required to evaluate novel thienyl-pyrazole compounds.

Protocol A: In Silico ADME/Tox Screening

Before synthesizing a massive library, computational prediction acts as a critical first-pass filter. The use of platforms like SwissADME provides a reliable, high-throughput method to ensure compounds adhere to drug-likeness parameters[5].

  • Input: Submit the canonical SMILES of the designed thienyl-pyrazoles into the SwissADME web tool[5].

  • Physicochemical Calculation: Calculate Lipinski's Rule of Five parameters (MW < 500 Da, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).

  • Pharmacokinetic Mapping: Evaluate the BOILED-Egg model to predict GI absorption and BBB permeation simultaneously. Discard compounds falling outside the optimal white/yolk absorption zones.

Protocol B: In Vitro Metabolic Stability (Liver Microsomes)

Self-Validation Mechanism: Always include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls to validate the metabolic competence of the microsomes.

  • Preparation: Incubate 1 µM of the thienyl-pyrazole compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein concentration) in 0.1 M phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add a standard NADPH regenerating system to initiate CYP450-mediated metabolism.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Protocol C: Caco-2 Permeability Assay (Absorption)

Self-Validation Mechanism: Measure Transepithelial Electrical Resistance (TEER). A TEER value < 250 Ω·cm² indicates a compromised monolayer, and the assay must be aborted.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form a fully differentiated, polarized monolayer.

  • Dosing: Add 10 µM of the thienyl-pyrazole compound to the apical chamber (pH 6.5) to simulate the intestinal lumen.

  • Incubation & Sampling: Incubate at 37°C. Measure transport to the basolateral chamber (pH 7.4) over a 2-hour period, taking aliquots every 30 minutes.

  • Quantification: Calculate the apparent permeability coefficient ( Papp​ ) using LC-MS/MS. A Papp​>10×10−6 cm/s indicates high oral absorption potential.

Workflow Visualization

ADME_Workflow Design Thienyl-Pyrazole Library Design InSilico In Silico Screening (SwissADME / BOILED-Egg) Design->InSilico Synthesis Chemical Synthesis & Characterization InSilico->Synthesis Filtered Hits (LogP < 5) Microsomal Metabolic Stability (HLM / LC-MS/MS) Synthesis->Microsomal Permeability Caco-2 Permeability (P_app Calculation) Synthesis->Permeability LeadOpt Lead Selection & In Vivo Pharmacokinetics Microsomal->LeadOpt T1/2 > 30 min Permeability->LeadOpt P_app > 10^-6 cm/s

Caption: Integrated in silico and in vitro ADME screening workflow for thienyl-pyrazole lead optimization.

Expert Insights: Decoding the Causality

Why prioritize the Caco-2 and HLM assays over immediate in vivo animal dosing? In my experience, novel heterocyclic scaffolds frequently exhibit excellent in vitro target inhibition but fail in vivo due to rapid hepatic clearance. The thiophene ring, while improving lipophilicity and target fit, can occasionally be susceptible to S-oxidation or epoxidation depending on its substitution pattern.

By employing the HLM assay early in the pipeline, we identify these metabolic "soft spots" before utilizing resource-intensive animal models. If CLint​ is too high, we iteratively return to the design phase to introduce steric hindrance (e.g., methylating the thiophene ring at the C4 or C5 position) to block CYP450 access. This causality-driven approach ensures that only compounds with a verified, robust pharmacokinetic profile advance to preclinical development.

References

  • Pyrazole and pyrazoline derivatives as antimalarial agents: A key review. MalariaWorld. 3

  • Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. ResearchGate. 4

  • Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ACS Omega. 5

  • Pyrazoles a Privileged Scaffold in Drug Discovery – Synthetic Strategies & Exploration of Pharmacological Potential. ResearchGate. 2

  • Synthesis and Pharmacological Evaluation of Novel 4-Alkyl-5-thien-2'-yl Pyrazole Carboxamides. ResearchGate.1

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine
Reactant of Route 2
1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine
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